molecular formula C62H111N11O12 B15606692 Cyclosporin A-d4

Cyclosporin A-d4

Cat. No.: B15606692
M. Wt: 1206.6 g/mol
InChI Key: PMATZTZNYRCHOR-XVPVDVKSSA-N
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Description

Cyclosporin A-d4 is a useful research compound. Its molecular formula is C62H111N11O12 and its molecular weight is 1206.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C62H111N11O12

Molecular Weight

1206.6 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-5,6,6,6-tetradeuterio-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1D3,25D

InChI Key

PMATZTZNYRCHOR-XVPVDVKSSA-N

Origin of Product

United States

Foundational & Exploratory

Cyclosporin A-d4 physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of Cyclosporin (B1163) A-d4

This guide provides a comprehensive overview of the core physical and chemical properties of Cyclosporin A-d4, a deuterated analog of the potent immunosuppressant Cyclosporin A. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Core Physicochemical Properties

This compound is a deuterated version of Cyclosporin A, a nonpolar cyclic oligopeptide.[1][2] The incorporation of four deuterium (B1214612) atoms increases its molecular weight relative to the parent compound. This stable isotope-labeled compound is primarily used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3]

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆₂H₁₀₇D₄N₁₁O₁₂[1][2][4]
Molecular Weight 1206.64 g/mol [1][2]
Accurate Mass 1205.87 Da[4]
Appearance White Solid[2][5][6]
Purity ≥95% (typically by HPLC)[1][4]
Unlabeled CAS Number 59865-13-3[1]

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

Table 2: Storage and Stability Recommendations

ConditionDetailsSource(s)
Solid Form Store at -20°C or in a refrigerator at 2-8°C. Keep container tightly closed in a dry, well-ventilated place.[2][4][6][7]
Solutions in Organic Solvents Solutions in DMSO or ethanol (B145695) can be stored at -20°C for up to 1-3 months or at -80°C for up to 6 months. It is advised to protect from light and store under nitrogen.[3][8]
Aqueous Solutions Aqueous solutions are unstable and should be prepared fresh. It is not recommended to store aqueous solutions for more than one day.[7][9]

Solubility

This compound shares the hydrophobic nature of its parent compound, Cyclosporin A, making it poorly soluble in water but soluble in various organic solvents.

Table 3: Solubility Profile (based on Cyclosporin A)

SolventApproximate SolubilitySource(s)
Dimethylformamide (DMF) ~20 mg/mL[7]
Dimethyl sulfoxide (B87167) (DMSO) ~3-50 mg/mL[7][10]
Ethanol ~10-14 mg/mL[7][8][10]
Methanol Soluble[8][10]
Chloroform ~6 mg/mL[10]
Acetone Soluble[8][10]
Water Slightly soluble / Insoluble[7][8]
Aqueous Buffers (e.g., PBS) Sparingly soluble. A solubility of ~0.25 mg/mL can be achieved in a 1:3 DMF:PBS (pH 7.2) solution.[7]

Mechanism of Action: Immunosuppression Pathway

Cyclosporin A exerts its immunosuppressive effects by inhibiting T-cell activation.[11][12] It binds to its intracellular receptor, cyclophilin, and this complex then inhibits calcineurin, a calcium and calmodulin-dependent protein phosphatase.[11][13][14] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor.[13][14] Consequently, the transcription of genes for cytokines like Interleukin-2 (IL-2) is blocked, leading to a reduction in T-cell proliferation and function.[11][13]

CyclosporinA_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CSA This compound Complex CsA-Cyclophilin Complex CSA->Complex Cyp Cyclophilin Cyp->Complex CaN Calcineurin (Phosphatase) Complex->CaN Inhibits TCR T-Cell Receptor Activation TCR->CaN Activates NFATp NF-AT (phosphorylated) CaN->NFATp Dephosphorylates NFAT NF-AT (active) IL2_Gene IL-2 Gene NFAT->IL2_Gene Activates NFAT->IL2_Gene Transcription Transcription IL2_Gene->Transcription IL-2 mRNA IL-2 mRNA Transcription->IL-2 mRNA IL-2 Protein\n(Cytokine) IL-2 Protein (Cytokine) IL-2 mRNA->IL-2 Protein\n(Cytokine) Translation T-Cell Proliferation T-Cell Proliferation IL-2 Protein\n(Cytokine)->T-Cell Proliferation

Caption: this compound mechanism of action in T-cells.

Experimental Protocols

Characterization of this compound

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often reported as ≥95%.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight and isotopic enrichment of the deuterated compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and verifies the position of the deuterium labels.[4]

Preparation of Stock Solutions for In Vitro Assays

This protocol outlines the preparation of a stock solution, a common first step for cell-based experiments.

Stock_Solution_Workflow cluster_usage Experimental Use start Start: Weigh This compound Solid dissolve Dissolve in pure organic solvent (e.g., DMSO, Ethanol) start->dissolve vortex Aid dissolution using vortex or sonication if needed dissolve->vortex stock_sol High-concentration Stock Solution (e.g., 10 mM) vortex->stock_sol aliquot Aliquot into smaller volumes to avoid freeze-thaw cycles stock_sol->aliquot store Store aliquots at -20°C or -80°C Protected from light aliquot->store thaw Thaw a single aliquot store->thaw dilute Dilute to final working concentration in cell culture media thaw->dilute end End: Add to Cell-Based Assay dilute->end

Caption: Workflow for preparing a this compound stock solution.

Methodology:

  • Weighing: Accurately weigh the required amount of solid this compound in a suitable vial.

  • Dissolution: Add the appropriate volume of a pure organic solvent (e.g., DMSO) to achieve the desired high-concentration stock (e.g., 10 mg/mL or 10 mM).

  • Solubilization: Vortex or sonicate the solution gently to ensure the compound is fully dissolved.[9]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[3]

  • Storage: Store the aliquots at -20°C for short-term (1-3 months) or -80°C for long-term (≥6 months) storage, ensuring they are protected from light.[3]

  • Use: For experiments, thaw a single aliquot and dilute it to the final working concentration directly in the cell culture medium or aqueous buffer. As aqueous solutions are not stable, this final dilution should be done immediately before use.[7]

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Cyclosporin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, manufacturing, and analysis of deuterated Cyclosporin (B1163) A, a molecule of significant interest for its potential to offer an improved pharmacokinetic profile over its non-deuterated counterpart. By strategically replacing hydrogen atoms with deuterium (B1214612), the metabolic stability of the drug can be enhanced, potentially leading to a longer half-life and reduced dosing frequency. This document details the core methodologies for deuteration, purification, and characterization, supported by experimental data and visual workflows to facilitate understanding and application in a research and development setting.

Introduction to Deuterated Cyclosporin A

Cyclosporin A is a potent immunosuppressant, a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum.[1] Its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[2][3] By binding to the intracellular protein cyclophilin, Cyclosporin A forms a complex that inhibits calcineurin's phosphatase activity.[2] This, in turn, prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the production of interleukin-2 (B1167480) (IL-2) and other cytokines that promote T-cell proliferation.[2][3] The suppression of T-cell activity makes Cyclosporin A a cornerstone therapy in organ transplantation to prevent rejection and in the treatment of various autoimmune disorders.[4]

The therapeutic use of Cyclosporin A is, however, complicated by its narrow therapeutic index and significant inter-individual pharmacokinetic variability. Metabolism, primarily mediated by cytochrome P450 enzymes in the liver, leads to the formation of numerous metabolites, some of which may contribute to the drug's toxicity profile.[5] Deuteration, the selective replacement of hydrogen with its heavier, stable isotope deuterium, offers a promising strategy to mitigate these metabolic liabilities. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down the rate of metabolic processes that involve the cleavage of this bond.[5] By targeting the known sites of metabolism on the Cyclosporin A molecule, deuteration can lead to a more stable compound with a potentially improved pharmacokinetic and safety profile.[5]

Synthesis of Deuterated Cyclosporin A

The synthesis of deuterated Cyclosporin A can be approached through several strategies, primarily involving either the direct exchange of hydrogens for deuteriums on the parent molecule or the de novo synthesis using deuterated precursors. The former approach, being more direct and cost-effective, is often preferred. Two prominent methods for the direct deuteration of Cyclosporin A are detailed below.

Method 1: Base-Mediated α-Carbon Deuteration of N-Methylated Amino Acid Residues

This method focuses on the deuteration of the α-carbon of specific N-methylated amino acid residues within the Cyclosporin A molecule. Research by Bąchor et al. has demonstrated a rapid and efficient method for this transformation.[6]

  • Dissolution: Dissolve Cyclosporin A (≥98% purity) in a deuterated solvent system. A common system is D₂O.

  • Base Addition: Introduce a strong, non-nucleophilic base to catalyze the hydrogen-deuterium exchange. Suitable bases include 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). The base is typically added as a 1% solution in D₂O.

  • pH Adjustment: Adjust the pD of the solution to approximately 13.4. The pD can be calculated from the measured pH using the equation: pD = pH + 0.4.[6]

  • Incubation: Incubate the reaction mixture at room temperature. The incubation time can be varied to control the extent of deuteration.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Quenching and Work-up: Once the desired level of deuteration is achieved, the reaction can be quenched by neutralizing the solution. As this method is described as not requiring further purification for use as an analytical standard, for bulk manufacturing, a subsequent purification step would be necessary.[6]

This method has been shown to introduce up to three deuterium atoms into the Cyclosporin A molecule: two at the α-carbon of the sarcosine (B1681465) residue and one at the chiral α-carbon of the 2-N-methyl-(R)-((E)-2-butenyl)-4-methyl-L-threonine (MeBmt) residue.[6] The introduced deuterons are stable under neutral and acidic conditions, preventing back-exchange during analysis or formulation.[6]

Method 2: Targeted Deuteration at Key Metabolic Sites

This strategy aims to deuterate the specific amino acid residues of Cyclosporin A that are known to be the primary sites of metabolism by cytochrome P450 enzymes. These sites are typically the amino acid residues at positions 1, 4, and 9.[5] A general synthetic approach for this targeted deuteration is outlined in the patent literature.[5]

This process involves the chemical modification of the starting Cyclosporin A molecule to introduce deuterium at the desired positions. While detailed, step-by-step protocols with specific reagents and conditions are proprietary, the general workflow can be inferred from the provided schemes. The synthesis would likely involve:

  • Selective Protection/Activation: Protecting reactive groups on the Cyclosporin A molecule that are not the target of deuteration. This could be followed by the activation of the C-H bonds at the target sites (amino acids 1, 4, and 9).

  • Deuterium Introduction: Introducing a deuterium source under conditions that facilitate the H/D exchange at the activated sites. This could involve the use of deuterated reagents or catalysts.

  • Deprotection: Removing any protecting groups to yield the final deuterated Cyclosporin A.

  • Purification: Purifying the deuterated product to remove any unreacted starting material, partially deuterated intermediates, and other impurities.

Manufacturing and Purification

The manufacturing process for deuterated Cyclosporin A, following the synthesis step, involves rigorous purification and characterization to ensure the final product meets the required standards of purity, identity, and deuterium incorporation.

Purification

High-performance liquid chromatography (HPLC) is the primary technique used for the purification of both standard and deuterated Cyclosporin A.[7][8]

  • Column: A reversed-phase C18 column is commonly used.[9]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, water, and an ion-pairing agent like trifluoroacetic acid (TFA) or phosphoric acid.[7][9] The exact composition is optimized to achieve the best separation of the deuterated product from impurities.

  • Temperature: The column temperature is often elevated (e.g., 70-75 °C) to improve peak shape and resolution.[7][8]

  • Detection: UV detection at a wavelength of around 210-220 nm is standard for cyclosporines.[8][9]

  • Fraction Collection: Fractions corresponding to the peak of the deuterated Cyclosporin A are collected.

  • Solvent Removal: The solvent is removed from the collected fractions, typically by lyophilization or evaporation under reduced pressure, to yield the purified, solid deuterated Cyclosporin A.

Quality Control and Analysis

A combination of analytical techniques is essential to confirm the identity, purity, and extent of deuteration of the final product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. The retention time of the deuterated analog is expected to be very similar to the non-deuterated standard.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to confirm the molecular weight of the deuterated Cyclosporin A and to determine the number and distribution of incorporated deuterium atoms.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are powerful tools for characterizing deuterated compounds.

    • ¹H NMR: The disappearance or reduction in the intensity of proton signals at specific chemical shifts indicates the sites of deuteration.[6]

    • ²H NMR: Directly detects the deuterium nuclei, confirming their presence and chemical environment.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and analysis of deuterated Cyclosporin A based on the available literature.

Table 1: Synthesis Parameters for Base-Mediated α-Carbon Deuteration

ParameterValueReference
Starting MaterialCyclosporin A (≥98% purity)[6]
Deuterium SourceDeuterium Oxide (D₂O)[6]
Catalyst1% TBD or MTBD in D₂O[6]
Reaction pH (pD)~13.4[6]
TemperatureRoom Temperature[6]
Number of DeuteronsUp to 3[6]
Deuteration Sitesα-C of Sarcosine, α-C of MeBmt[6]

Table 2: Analytical Techniques for Characterization

TechniquePurposeKey FindingsReference
HPLC Purity AssessmentCo-elution with non-deuterated standard, high purity achievable.[6][7]
ESI-MS Identity & Deuteration LevelConfirms mass shift corresponding to the number of incorporated deuterons.[6]
¹H NMR Positional DeuterationDisappearance of proton signals at specific sites confirms deuteration.[6]
²H NMR Direct Deuterium DetectionConfirms the presence and chemical environment of deuterium.

Visualizations

Cyclosporin A Signaling Pathway

The following diagram illustrates the mechanism of action of Cyclosporin A.

cyclosporin_a_pathway cluster_cell T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus CsA Cyclosporin A Complex CsA-Cyclophilin Complex CsA->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Calcineurin_active Active Calcineurin Complex->Calcineurin_active Inhibits Calcineurin_inactive Inactive Calcineurin NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation IL2_gene IL-2 Gene NFAT_n->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2_protein IL-2 Protein IL2_mRNA->IL2_protein Translation T_cell_prolif T-Cell Proliferation IL2_protein->T_cell_prolif Promotes

Caption: Mechanism of action of Cyclosporin A in T-cells.

Deuterated Cyclosporin A Manufacturing Workflow

The diagram below outlines the general workflow for the synthesis and manufacturing of deuterated Cyclosporin A.

manufacturing_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Start Cyclosporin A (Starting Material) Deuteration Deuteration Reaction (e.g., Base-mediated H/D exchange) Start->Deuteration Quenching Reaction Quenching & Crude Product Isolation Deuteration->Quenching HPLC Preparative HPLC Quenching->HPLC Fraction_collection Fraction Collection HPLC->Fraction_collection Solvent_removal Solvent Removal (Lyophilization) Fraction_collection->Solvent_removal Analysis Analytical Characterization (HPLC, MS, NMR) Solvent_removal->Analysis Final_product Deuterated Cyclosporin A (Final Product) Analysis->Final_product

Caption: General manufacturing workflow for deuterated Cyclosporin A.

Conclusion

The synthesis and manufacturing of deuterated Cyclosporin A represent a significant advancement in the potential therapeutic application of this vital immunosuppressive agent. By leveraging specific deuteration strategies, such as base-mediated H/D exchange or targeted deuteration at metabolic hotspots, it is possible to produce novel analogs with potentially improved pharmacokinetic properties. The successful development of these deuterated compounds relies on robust and well-characterized manufacturing processes, including high-purity isolation via HPLC and comprehensive analytical characterization using a combination of mass spectrometry and NMR spectroscopy. This guide provides a foundational understanding of these core technical aspects to aid researchers and drug development professionals in this promising field. Further research and clinical evaluation will be crucial to fully elucidate the therapeutic benefits of deuterated Cyclosporin A.

References

A Technical Guide to the Mechanism of Action of Cyclosporin A-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin (B1163) A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ rejection in transplant patients.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to ensure efficacy while avoiding toxicity.[1] While immunoassays exist, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for CsA quantification due to its superior specificity, sensitivity, and accuracy.[2][3] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). This guide details the mechanism of action of Cyclosporin A-d4 (CsA-d4), a deuterated form of the drug, and its indispensable role in the accurate bioanalysis of Cyclosporin A.

The Core Principle: Why an Internal Standard is Essential

Quantitative analysis using LC-MS/MS is susceptible to several sources of variation that can compromise accuracy.[4] These include inconsistencies during sample preparation, fluctuations in instrument performance, and matrix effects.[5] An internal standard is a compound added at a known, constant concentration to every sample, calibrator, and quality control before processing.[6] By measuring the response of the target analyte relative to the response of the IS, these variations can be normalized, ensuring precise and accurate quantification.[4]

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound.[6] By replacing four hydrogen atoms with their heavier deuterium (B1214612) isotopes, CsA-d4 is chemically and physically almost identical to Cyclosporin A.[4] This near-identical behavior is the key to its function.

Mechanism of Action of this compound

The fundamental mechanism of CsA-d4 as an internal standard is based on the principle of isotope dilution mass spectrometry. It is a compound that is chemically identical to the analyte (Cyclosporin A) but physically distinguishable by the mass spectrometer due to a mass shift.[4] This allows CsA-d4 to perfectly mimic the behavior of CsA throughout the entire analytical process, thereby compensating for procedural and systemic errors.

Key correctional functions include:

  • Compensation for Sample Preparation Variability: During complex extraction procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the absolute amount of analyte recovered can vary between samples.[5] Because CsA-d4 has the same chemical properties as CsA, it experiences the same degree of loss during these steps.[4] Therefore, the ratio of CsA to CsA-d4 remains constant, correcting for any extraction inconsistencies.[7]

  • Correction for Matrix Effects: Biological matrices like whole blood are complex, containing endogenous substances that can interfere with the ionization of the analyte in the mass spectrometer's source.[4] This phenomenon, known as ion suppression or enhancement, can lead to inaccurate measurements. Since CsA-d4 co-elutes with CsA from the LC column and has the same ionization efficiency, it is affected by the matrix in the exact same way.[7] This allows for accurate normalization of the analyte signal.[4]

  • Mitigation of Instrumental Drift: The sensitivity and performance of a mass spectrometer can fluctuate over the course of an analytical run.[5] As both CsA and CsA-d4 are analyzed simultaneously under the same conditions, any drift in instrument response affects both compounds equally.[5] The use of the peak area ratio cancels out these variations, leading to more consistent and reliable data.[7]

The mass spectrometer differentiates between the two compounds based on their different mass-to-charge ratios (m/z). For example, the ammoniated adduct of CsA is monitored at m/z 1219.9, while CsA-d4 is monitored at m/z 1223.9.[8]

Principle of Isotope Dilution using CsA-d4

Detailed Experimental Protocols

The following protocols are synthesized from validated methods in scientific literature.[2][9][10] Specific parameters may vary based on the instrumentation and laboratory.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a common, rapid method for extracting CsA from whole blood.[2][9]

  • Aliquot 100 µL of EDTA whole blood (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add a precipitant solution containing the internal standard. A typical solution is 200 µL of methanol (B129727) or acetonitrile (B52724) containing zinc sulfate (B86663) and a specific concentration of CsA-d4 (e.g., 30 ng/mL).[2][9]

  • Vortex mix the sample vigorously for 30-60 seconds to ensure complete protein precipitation and mixing.

  • Centrifuge the tube at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Parameters

The LC system separates CsA from other components in the extract before it enters the mass spectrometer.

  • LC System: Agilent 1260 LC or equivalent.[8]

  • Column: A C18 or Phenyl-Hexyl column is typically used (e.g., 50 x 2.1 mm, 2.7 µm).[2][10] Columns are often heated (e.g., to 60°C) to improve peak shape.[11]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid) and an organic solvent (e.g., methanol/acetonitrile).

  • Flow Rate: Typically between 0.2 and 0.5 mL/min.[2][11]

  • Injection Volume: 10 µL.[11]

  • Run Time: Modern UPLC/UHPLC methods can achieve rapid run times of 2-4 minutes per sample.[2][8]

3. Tandem Mass Spectrometry (MS/MS) Parameters

The mass spectrometer detects and quantifies CsA and CsA-d4.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470, Waters Quattro) is used.[8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]

  • Analysis Mode: Multiple Reaction Monitoring (MRM). This highly specific mode monitors a predefined fragmentation of a specific precursor ion into a product ion.

  • MRM Transitions:

    • Cyclosporin A: The ammoniated adduct precursor ion [M+NH₄]⁺ at m/z 1219.9 is fragmented to a product ion, typically m/z 1202.8.[8]

    • This compound (IS): The precursor ion [M+NH₄]⁺ at m/z 1223.9 is fragmented to its corresponding product ion, m/z 1206.8.[8]

  • Source Conditions: Parameters like gas temperature (225°C), gas flow (9 L/min), and capillary voltage (4000 V) are optimized to achieve maximum sensitivity.[8]

Experimental_Workflow Bioanalytical Workflow for Cyclosporin A Quantification Sample 1. Collect Whole Blood Sample (EDTA tube) Add_IS 2. Add CsA-d4 Internal Standard (Known Concentration) Sample->Add_IS Precip 3. Add Precipitant (e.g., Methanol/Zinc Sulfate) Add_IS->Precip Vortex 4. Vortex Mix Precip->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant LCMS 7. Inject into LC-MS/MS System Supernatant->LCMS Data 8. Data Processing: - Integrate Peak Areas - Calculate Analyte/IS Ratio LCMS->Data Report 9. Report Final Concentration (ng/mL) Data->Report

Bioanalytical Workflow for Cyclosporin A Quantification

Quantitative Performance Data

The use of CsA-d4 as an internal standard enables the development of highly accurate and precise bioanalytical methods. The tables below summarize typical validation parameters from published LC-MS/MS assays.

Table 1: Assay Linearity & Sensitivity

Parameter Cyclosporin A Source(s)
Linear Range 5.85 - 1,890.0 ng/mL [2]
10 - 1,500 µg/L (ng/mL) [9]
1.95 - 2,000 ng/mL [8]
Correlation Coefficient (r or r²) > 0.99 [2][11][13]

| Lower Limit of Quantification (LLOQ) | 5.85 ng/mL |[2] |

Table 2: Method Accuracy & Precision

Quality Control Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%) Source(s)
Low, Mid, High 2.3 - 5.6% 4.7 - 9.2% 95.3 - 114.3% [14]
Low, Mid, High 1.8 - 13.0% (Within- and Between-run) N/A Exceeded clinical requirements [9]

| Low, Mid, High | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% / 90 - 113% |[10] |

CV: Coefficient of Variation. Acceptance criteria for precision are typically ≤15% (≤20% at the LLOQ).

Table 3: Recovery & Matrix Effect

Parameter Typical Value Description Source(s)
Extraction Recovery 76.6 - 84% The efficiency of the analyte extraction process from the biological matrix. [10]

| Matrix Effect | Well compensated | The use of a co-eluting deuterated internal standard effectively negates the impact of ion suppression or enhancement from the biological matrix. |[7][10] |

Conclusion

This compound is the gold standard internal standard for the quantification of Cyclosporin A in biological matrices. Its mechanism of action relies on it being a near-perfect chemical mimic of the analyte, differing only in mass. This property allows it to track and correct for variations throughout the entire analytical workflow, including sample extraction, matrix-induced ionization changes, and instrument fluctuations. By providing a stable and reliable reference point, CsA-d4 ensures that LC-MS/MS methods for therapeutic drug monitoring are accurate, precise, and robust, ultimately contributing to improved patient care and safety.[4][7]

References

Cyclosporin A-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Properties, Mechanism of Action, and Experimental Applications

Cyclosporin (B1163) A-d4 is the deuterated form of Cyclosporin A, a potent immunosuppressant widely utilized in research and clinical settings. This technical guide provides an in-depth overview of its core properties, molecular mechanism of action, and detailed experimental protocols for its application in scientific research.

Core Properties of Cyclosporin A-d4

This compound is a valuable tool for researchers, particularly in pharmacokinetic studies, due to its distinct mass from the parent compound. Below is a summary of its key quantitative data.

PropertyValueReference
CAS Number 59865-13-3 (unlabeled)[1][2][3]
Molecular Weight 1206.64 g/mol [1][2][4][5]
Molecular Formula C₆₂H₁₀₇D₄N₁₁O₁₂[1][2][4][5]
Purity ≥95%[1]
Appearance White solid[2][4]
Storage Temperature -20°C

Mechanism of Action: Inhibition of T-Cell Activation

Cyclosporin A exerts its immunosuppressive effects by inhibiting the activation of T-lymphocytes, a critical step in the adaptive immune response. This is achieved through a well-defined signaling pathway.[6]

The primary intracellular receptor for Cyclosporin A is cyclophilin.[3] The binding of Cyclosporin A to cyclophilin forms a complex that specifically inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.[3][4][5]

Calcineurin's primary role in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor.[2][4][5] Dephosphorylation allows NF-AT to translocate from the cytoplasm to the nucleus, where it binds to the promoter regions of genes essential for T-cell activation, most notably Interleukin-2 (IL-2).[2][5]

By inhibiting calcineurin, the Cyclosporin A-cyclophilin complex prevents the dephosphorylation and subsequent nuclear translocation of NF-AT.[1][5] This blockade of NF-AT signaling results in the downregulation of IL-2 gene transcription.[2] Since IL-2 is a crucial cytokine for T-cell proliferation and differentiation, its suppression leads to a potent immunosuppressive effect.[2][3]

In addition to the calcineurin/NF-AT pathway, Cyclosporin A has also been shown to block the activation of the JNK and p38 signaling pathways, which are also involved in T-cell activation.[4]

CyclosporinA_Pathway cluster_cell T-Cell cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca_Influx Ca2+ Influx TCR->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin NFAT_P NF-AT (P) Calcineurin->NFAT_P Dephosphorylates NFAT NF-AT NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Translocates to Nucleus and Activates IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2 IL-2 Secretion IL2_mRNA->IL2 Translation TCell_Proliferation T-Cell Proliferation IL2->TCell_Proliferation CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin CsA_Cyc_Complex CsA-Cyclophilin Complex Cyclophilin->CsA_Cyc_Complex CsA_Cyc_Complex->Calcineurin Inhibits

Caption: Cyclosporin A Signaling Pathway.

Experimental Protocols

The following section details a common experimental workflow for assessing the immunosuppressive activity of Cyclosporin A using a T-cell proliferation assay.

T-Cell Proliferation Assay (CFSE-based)

This protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

  • CFSE (5 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • CFSE Staining:

    • Resuspend PBMCs at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.

    • Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Cell Culture and Treatment:

    • Plate 1 x 10⁵ CFSE-labeled cells per well in a 96-well round-bottom plate.

    • Add varying concentrations of this compound to the designated wells. Include a vehicle control (e.g., DMSO).

    • Add a T-cell stimulant (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).

    • Include an unstimulated control (cells with no stimulant).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Wash the cells with PBS containing 2% FBS.

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

Data Analysis:

Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells. The percentage of proliferating cells and the proliferation index can be calculated using appropriate flow cytometry analysis software.

TCell_Assay_Workflow PBMC_Isolation PBMC Isolation CFSE_Staining CFSE Staining of PBMCs PBMC_Isolation->CFSE_Staining Plating Plate Cells in 96-well Plate CFSE_Staining->Plating Treatment Add this compound and Stimulant Plating->Treatment Incubation Incubate for 4-5 Days Treatment->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

References

An In-depth Technical Guide to the Isotopic Purity and Labeling Efficiency of Cyclosporin A-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of Cyclosporin A-d4, a deuterated analog of the potent immunosuppressant Cyclosporin A. This document details the analytical methodologies used to characterize this stable isotope-labeled standard, presents available quantitative data, and illustrates the key signaling pathway affected by its non-deuterated counterpart. This compound is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

The isotopic purity and chemical purity of commercially available this compound are critical parameters for its use as an internal standard. High purity ensures accurate quantification of the parent drug, Cyclosporin A. The following tables summarize the available data on the purity of this compound from various suppliers.

ParameterSpecificationSupplier/Source
Chemical Purity >98% (by HPLC)ESS Chem Co.[1]
>95% (by HPLC)LGC Standards[2]
≥95%Santa Cruz Biotechnology[3]
99.59%MedchemExpress[4]
Isotopic Purity >98% atom DESS Chem Co.[1]

Table 1: Chemical and Isotopic Purity of this compound

Experimental Protocols

The determination of isotopic purity and labeling efficiency of this compound relies on sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Determination of Isotopic Purity and Enrichment by Mass Spectrometry

High-resolution mass spectrometry is a powerful technique to determine the isotopic distribution of a deuterated compound. By analyzing the isotopic cluster of the molecule, the relative abundance of the desired deuterated species (d4) versus the less-deuterated species (d3, d2, d1) and the unlabeled compound (d0) can be accurately determined.

Experimental Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis prep Dissolve this compound in appropriate solvent (e.g., acetonitrile (B52724)/water) lc Inject sample into LC system for separation prep->lc Introduction ms Introduce eluent into high-resolution mass spectrometer (e.g., Orbitrap, TOF) lc->ms Elution acquire Acquire full scan mass spectra in positive ion mode ms->acquire Ionization & Detection extract Extract ion chromatograms for [M+H]+ of d0 to d4 species acquire->extract Raw Data integrate Integrate peak areas of each isotopic species extract->integrate Chromatograms calculate Calculate relative abundance and determine isotopic purity integrate->calculate Peak Areas

Figure 1: Workflow for isotopic purity analysis by LC-HRMS.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration appropriate for the mass spectrometer (e.g., 1 µg/mL).

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system is utilized. The high resolving power is essential to separate the isotopic peaks of Cyclosporin A and its deuterated isotopologues.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and full-scan mass spectra are acquired in positive ion mode, focusing on the mass range encompassing the [M+H]⁺ ions of the different isotopic species of Cyclosporin A.

  • Data Analysis:

    • The mass spectra are analyzed to identify the peaks corresponding to the unlabeled (d0), and the d1, d2, d3, and d4 deuterated species.

    • The area under the curve for each of these isotopic peaks is integrated.

    • The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopic species (d0 to d4).

Determination of Labeling Efficiency by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) spectroscopy is a primary method for determining the extent and position of deuteration. Both proton (¹H) and deuterium (B1214612) (²H) NMR can be employed. ¹H NMR can be used to quantify the residual protons at the deuteration sites, while ²H NMR directly detects the deuterium atoms.

Experimental Workflow for NMR Analysis

cluster_prep_nmr Sample Preparation cluster_acq_nmr NMR Data Acquisition cluster_data_nmr Data Analysis prep_nmr Accurately weigh and dissolve This compound and an internal standard in a deuterated solvent acq_1h Acquire quantitative ¹H NMR spectrum with appropriate relaxation delays prep_nmr->acq_1h ¹H Analysis acq_2h Acquire quantitative ²H NMR spectrum prep_nmr->acq_2h ²H Analysis integrate_1h Integrate residual proton signals at deuterated positions and compare to non-deuterated positions acq_1h->integrate_1h ¹H Spectrum integrate_2h Integrate deuterium signals and compare to the internal standard acq_2h->integrate_2h ²H Spectrum calculate_nmr Calculate the degree of deuteration and labeling efficiency integrate_1h->calculate_nmr integrate_2h->calculate_nmr

Figure 2: Workflow for labeling efficiency analysis by qNMR.

Methodology:

  • Sample Preparation: An accurately weighed amount of this compound and a suitable internal standard are dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).

  • ¹H NMR Analysis:

    • A quantitative ¹H NMR spectrum is acquired. It is crucial to use a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons for accurate integration.

    • The integral of the residual proton signals at the sites of deuteration is compared to the integrals of protons at non-deuterated positions within the molecule. This ratio allows for the calculation of the percentage of deuteration at specific sites.

  • ²H NMR Analysis:

    • A quantitative ²H NMR spectrum is acquired.

    • The integral of the deuterium signal is compared to the integral of a known amount of the internal standard to determine the absolute amount of deuterium in the sample, thus providing the overall labeling efficiency.

Cyclosporin A Signaling Pathway

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-mediated activation of T-cells. Understanding this pathway is crucial for researchers utilizing Cyclosporin A and its deuterated analogs.

Mechanism of Action of Cyclosporin A

CsA Cyclosporin A Complex Cyclosporin A- Cyclophilin Complex CsA->Complex Binds to Cyp Cyclophilin Cyp->Complex Calcineurin_inactive Inactive Calcineurin Complex->Calcineurin_inactive Inhibits Calcineurin_active Active Calcineurin NFAT Dephosphorylated NFAT (Cytoplasm) Calcineurin_active->NFAT Dephosphorylates NFATp Phosphorylated NFAT (Cytoplasm) NFATp->NFAT NFAT_nuc NFAT (Nucleus) NFAT->NFAT_nuc Translocates to Nucleus Gene IL-2 Gene Transcription NFAT_nuc->Gene Activates IL2 IL-2 Production Gene->IL2 Leads to TCell T-Cell Proliferation IL2->TCell Promotes

Figure 3: Cyclosporin A mechanism of action.

Cyclosporin A diffuses into the T-cell and binds to its intracellular receptor, cyclophilin. This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT). Phosphorylated NFAT cannot translocate to the nucleus to activate the transcription of genes encoding for interleukin-2 (B1167480) (IL-2) and other cytokines. The resulting decrease in IL-2 production leads to a reduction in T-cell proliferation and function, thus exerting an immunosuppressive effect.

References

A Comparative Analysis of the Immunosuppressive Properties of Cyclosporin A and Cyclosporin A-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunosuppressive properties of Cyclosporin (B1163) A (CsA), a cornerstone immunosuppressant, and offers a comparative perspective on its deuterated analog, Cyclosporin A-d4. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes established knowledge of Cyclosporin A's mechanism of action, metabolism, and structure-activity relationships, alongside the known effects of deuteration on drug metabolism, to provide a scientifically grounded projection of this compound's potential immunosuppressive profile.

Introduction to Cyclosporin A and the Rationale for Deuteration

Cyclosporin A is a potent calcineurin inhibitor widely used in organ transplantation to prevent rejection and to treat various autoimmune diseases.[1][2] It exerts its immunosuppressive effect primarily by inhibiting T-cell activation, a critical step in the immune response.[3][4] The mechanism involves the formation of a complex with cyclophilin, which then binds to and inhibits the phosphatase activity of calcineurin.[3][5] This blockade prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the expression of interleukin-2 (B1167480) (IL-2) and other cytokines that promote T-cell proliferation and activation.[3][4]

The clinical use of Cyclosporin A is associated with significant side effects, including nephrotoxicity and hypertension.[3] These toxicities are, in part, linked to its metabolism. Cyclosporin A is extensively metabolized by cytochrome P450 3A4 (CYP3A4) enzymes, primarily in the liver and small intestine, leading to numerous metabolites.[1][6] While some metabolites retain a fraction of the immunosuppressive activity of the parent drug, others are largely inactive and may contribute to toxicity.[7][8]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed in drug development to alter the pharmacokinetic profile of a molecule.[9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[9][10] By selectively replacing hydrogen atoms at sites of metabolism with deuterium, it is possible to reduce the rate of drug metabolism, potentially leading to a longer half-life, increased drug exposure, and an altered metabolite profile.[10] A patent for deuterated cyclosporine analogs suggests that deuterium substitution at key metabolic sites, such as amino acids 1, 4, and 9, is intended to reduce the formation of demethylated metabolites and thereby sustain the biological activity.[1]

This guide will delve into the known immunosuppressive properties of Cyclosporin A and extrapolate the potential impact of deuteration on these properties in this compound.

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

The primary mechanism of immunosuppression for both Cyclosporin A and, presumably, this compound is the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes.

Calcineurin-NFAT Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca  releases Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n translocation Cyclophilin Cyclophilin CsA_Cyclo CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclo CsA Cyclosporin A or This compound CsA->Cyclophilin CsA_Cyclo->Calcineurin inhibits IL2_gene IL-2 Gene NFAT_n->IL2_gene activates transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA

Caption: Inhibition of the Calcineurin-NFAT signaling pathway by Cyclosporin A.

As depicted, the binding of Cyclosporin A to cyclophilin creates a complex that inhibits calcineurin.[3] This prevents the dephosphorylation and subsequent nuclear translocation of NFAT, thereby blocking the transcription of genes encoding IL-2 and other pro-inflammatory cytokines.[3][4] Since this compound is structurally identical to Cyclosporin A with the exception of deuterium substitution, its fundamental mechanism of action is expected to be the same. The intrinsic potency of this compound at the molecular target (the cyclophilin-calcineurin complex) is likely to be identical to that of Cyclosporin A.

Quantitative Comparison of Immunosuppressive Activity

Direct comparative quantitative data on the immunosuppressive potency of this compound versus Cyclosporin A is not publicly available. The following tables summarize known data for Cyclosporin A and its metabolites and provide a theoretical comparison for this compound based on the principles of deuteration.

Table 1: In Vitro Immunosuppressive Activity of Cyclosporin A and its Metabolites

CompoundAssayIC50 (ng/mL)Relative Potency vs. CsAReference
Cyclosporin A (CsA) Mixed Lymphocyte Culture (MLC)19 ± 4100%[11]
PHA-induced Proliferation~100-[7]
Metabolite M17 MLC~CsA~100%[7]
Metabolite M1 MLC> M17<100%[7]
Metabolite M21 MLC>> M1Significantly lower[7]
Metabolite M8 MLCLargely inactive~0%[7]

Note: IC50 values can vary between studies and experimental conditions.

Table 2: Theoretical In Vitro Immunosuppressive Profile of this compound Compared to Cyclosporin A

ParameterCyclosporin AThis compound (Predicted)Rationale for Prediction
Intrinsic Potency (IC50 in cell-free assays) BaselineSimilar Deuteration is not expected to alter the binding affinity to cyclophilin and calcineurin.
Cell-Based Potency (IC50 in cellular assays) BaselinePotentially Similar to Slightly Higher Slower metabolism within the cells could lead to higher intracellular concentrations of the active parent drug over time.
Duration of Action (in vitro) BaselinePotentially Longer Reduced rate of metabolism could lead to sustained immunosuppressive effect in cell culture over longer incubation periods.

The primary advantage of this compound is anticipated to be in its in vivo pharmacokinetic profile rather than a significant difference in intrinsic in vitro potency.

Experimental Protocols for Assessing Immunosuppressive Properties

The following are detailed methodologies for key in vitro experiments used to evaluate the immunosuppressive activity of compounds like Cyclosporin A and its analogs.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the proliferative response of T-cells to allogeneic stimulation, mimicking the initial stages of organ rejection.

Objective: To determine the concentration-dependent inhibition of T-cell proliferation by the test compound.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two genetically different donors (responder and stimulator) using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Inactivation: Treat the stimulator PBMCs with a mitotic inhibitor (e.g., mitomycin C or irradiation) to prevent their proliferation.

  • Co-culture: Co-culture a fixed number of responder PBMCs with the inactivated stimulator PBMCs in a 96-well plate.

  • Drug Treatment: Add serial dilutions of Cyclosporin A or this compound to the co-cultures at the time of initiation. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assessment: Add a proliferation marker, such as ³H-thymidine or a non-radioactive alternative like BrdU or EdU, to the cultures for the final 18-24 hours of incubation.

  • Measurement: Harvest the cells and measure the incorporation of the proliferation marker using a scintillation counter (for ³H-thymidine) or a specific detection kit and plate reader.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits the proliferative response by 50%).

MLR Workflow cluster_prep Cell Preparation cluster_culture Co-Culture and Treatment cluster_assess Proliferation Assessment pbmc_r Isolate Responder PBMCs coculture Co-culture Responder and Inactivated Stimulator PBMCs pbmc_r->coculture pbmc_s Isolate Stimulator PBMCs inactivate Inactivate Stimulator PBMCs pbmc_s->inactivate inactivate->coculture add_drug Add Cyclosporin A / A-d4 (serial dilutions) coculture->add_drug incubate Incubate for 5-7 days add_drug->incubate add_marker Add Proliferation Marker (e.g., ³H-thymidine) incubate->add_marker harvest Harvest Cells add_marker->harvest measure Measure Marker Incorporation harvest->measure analyze Calculate IC50 measure->analyze PK_PD_Comparison cluster_csa Cyclosporin A cluster_csad4 This compound (Predicted) csa_admin Administration csa_metab Rapid Metabolism (CYP3A4) csa_admin->csa_metab csa_metabolites Multiple Metabolites (some less active) csa_metab->csa_metabolites csa_effect Standard Immunosuppressive Effect and Toxicity Profile csa_metab->csa_effect csa_metabolites->csa_effect csad4_admin Administration csad4_metab Slower Metabolism (Kinetic Isotope Effect) csad4_admin->csad4_metab csad4_metabolites Reduced Formation of Certain Metabolites csad4_metab->csad4_metabolites csad4_effect Potentially Longer Half-Life Sustained Immunosuppression Altered Toxicity Profile csad4_metab->csad4_effect csad4_metabolites->csad4_effect

References

Methodological & Application

Application Note: Preparation of Cyclosporin A-d4 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock and working solutions of Cyclosporin (B1163) A-d4, a deuterated internal standard essential for the accurate quantification of Cyclosporin A in various biological matrices using mass spectrometry.

Introduction

Cyclosporin A is a potent immunosuppressant widely used in organ transplantation to prevent rejection and to treat various autoimmune diseases.[1] Therapeutic drug monitoring of Cyclosporin A is crucial to ensure efficacy while avoiding toxicity. Cyclosporin A-d4 is the deuterated analog of Cyclosporin A and is the preferred internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the analyte, ensuring accurate and precise measurement.[2][3] This protocol outlines the steps for preparing reliable and accurate stock and working solutions of this compound.

Materials and Reagents

  • This compound (neat powder, purity >95%)

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water (>18 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Ultrasonic bath

  • Cryogenic vials for aliquoting and storage

Physicochemical Data and Storage

Proper handling and storage of this compound are critical to maintain its integrity and ensure the accuracy of experimental results.

PropertyValue
Molecular Formula C₆₂H₁₀₇D₄N₁₁O₁₂
Molecular Weight ~1206.64 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (≥62.5 mg/mL), Ethanol (≥50 mg/mL), and Methanol. Sparingly soluble in water.[4]
Storage (Neat) Store at -20°C, protected from light and moisture.[2]
Storage (Stock Sol.) Store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stable for up to 6 months at -80°C.[4]

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL primary stock solution in DMSO.

  • Equilibration: Allow the vial containing this compound neat powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount (e.g., 5 mg) of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a volumetric flask. Add a small amount of DMSO to dissolve the powder completely. Use a vortex mixer and an ultrasonic bath if necessary to ensure full dissolution.

  • Volume Adjustment: Once completely dissolved, bring the solution to the final volume with DMSO to achieve a concentration of 1 mg/mL. For example, for 5 mg of powder, add DMSO to a final volume of 5 mL.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in cryogenic vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C, protected from light.

Preparation of this compound Working Solutions

Working solutions are typically prepared by diluting the stock solution in a solvent compatible with the analytical method, such as methanol or a mixture of methanol and water. The following table provides an example dilution scheme to prepare a series of working standards.

Working Solution IDStock Solution Volume (µL)Diluent Volume (µL) (e.g., Methanol)Final Volume (µL)Final Concentration (µg/mL)
WS-1100 of 1 mg/mL Stock9001000100
WS-2100 of WS-1900100010
WS-3100 of WS-290010001
WS-4100 of WS-390010000.1 (100 ng/mL)
WS-5300 of WS-470010000.03 (30 ng/mL)

Note: The final concentrations of working solutions should be optimized based on the specific requirements of the analytical method and the expected concentration range of Cyclosporin A in the samples. For instance, a working solution of 30.0 ng/mL of a deuterated internal standard has been used in LC-MS/MS methods for whole blood analysis.[2]

Workflow Diagram

The following diagram illustrates the overall workflow for the preparation of this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application A Equilibrate this compound Neat Powder B Accurately Weigh Powder A->B 30 min at RT C Dissolve in DMSO B->C D Adjust to Final Volume (1 mg/mL) C->D E Aliquot and Store at -80°C D->E F Thaw Stock Solution Aliquot E->F Use one aliquot G Perform Serial Dilutions (e.g., in Methanol) F->G H Prepare a Range of Working Concentrations G->H I Store Working Solutions (as per stability data) H->I J Spike into Samples/ Calibration Standards for LC-MS/MS H->J

References

Application of Cyclosporin A-d4 in therapeutic drug monitoring (TDM) of Cyclosporine A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclosporine A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases. Due to its narrow therapeutic window, high inter- and intra-individual pharmacokinetic variability, and potential for significant toxicity (including nephrotoxicity and neurotoxicity), therapeutic drug monitoring (TDM) of CsA is crucial for optimizing clinical outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM of immunosuppressants, offering high sensitivity and specificity compared to immunoassays. The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification by LC-MS/MS, and Cyclosporin (B1163) A-d4 serves as an ideal internal standard for CsA analysis.

This document provides detailed application notes and protocols for the use of Cyclosporin A-d4 in the TDM of Cyclosporine A using LC-MS/MS.

Principle of the Method

The method involves the analysis of whole blood samples where this compound is added as an internal standard at the beginning of the sample preparation process. The use of a deuterated internal standard, which has nearly identical physicochemical properties to the analyte (Cyclosporine A), allows for the correction of variability during sample preparation (e.g., protein precipitation, extraction) and instrumental analysis (e.g., injection volume variations, matrix effects in the ion source). After sample preparation, the extract is subjected to liquid chromatography for separation of Cyclosporine A and this compound from other endogenous components. The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Cyclosporine A.

Experimental Workflow

The overall experimental workflow for the therapeutic drug monitoring of Cyclosporine A using this compound as an internal standard is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Whole Blood Sample add_is Add this compound (Internal Standard) sample->add_is precip Protein Precipitation (e.g., with Zinc Sulfate (B86663)/Methanol) add_is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC System supernatant->injection separation Chromatographic Separation (e.g., C18 column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM mode) ionization->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (CsA/CsA-d4) integration->ratio calibration Quantify using Calibration Curve ratio->calibration report Report Concentration calibration->report

Fig. 1: Experimental workflow for Cyclosporine A TDM.

Detailed Experimental Protocols

Materials and Reagents
  • Cyclosporine A certified reference material

  • This compound internal standard

  • LC-MS/MS grade methanol (B129727), acetonitrile, and water

  • Formic acid (analytical grade)

  • Ammonium (B1175870) acetate (B1210297) (analytical grade)

  • Zinc sulfate (analytical grade)

  • Drug-free whole blood for calibrators and quality controls

Preparation of Stock and Working Solutions
  • Cyclosporine A Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve Cyclosporine A in methanol.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Cyclosporine A Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to cover the desired calibration range.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with methanol to achieve a final concentration appropriate for the assay (e.g., 100 ng/mL).

Preparation of Calibrators and Quality Controls

Prepare calibrators and quality control (QC) samples by spiking appropriate amounts of the Cyclosporine A working solutions into drug-free whole blood. Typical calibration ranges for Cyclosporine A are between 10 and 1500 µg/L.[1]

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of whole blood sample, calibrator, or QC into a microcentrifuge tube.

  • Add 100 µL of the this compound working solution (internal standard).

  • Add a protein precipitating agent. A common agent is a solution of zinc sulfate in methanol. For example, add 200 µL of a methanol/1.125 M ZnSO4 in water (66/34, v/v) solution.[2]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for specific instrumentation.

Liquid Chromatography (LC) Conditions

ParameterTypical Value
Column C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 2.7 µm)[3]
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium acetate
Mobile Phase B Methanol with 0.1% formic acid and 2 mM ammonium acetate
Flow Rate 0.4 - 0.5 mL/min[3]
Column Temperature 50 - 60 °C
Injection Volume 5 - 10 µL
Gradient Elution A gradient is typically used to ensure good separation and peak shape.

Tandem Mass Spectrometry (MS/MS) Conditions

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Precursor Ion (Q1) Cyclosporine A: m/z 1219.9 (protonated molecule) or 1220.0 (ammonium adduct)[4][5]
This compound: m/z 1223.9 (protonated molecule) or 1224.0 (ammonium adduct)[4]
Product Ion (Q3) Cyclosporine A: m/z 1202.8 or 1203.0[4][5]
This compound: m/z 1206.8
Detection Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS/MS methods utilizing this compound for the TDM of Cyclosporine A.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Cyclosporine A10 - 150010>0.99[1]
Cyclosporine A5.85 - 18905.85>0.99[3]
Cyclosporine A2 - 12502>0.997[6]
Cyclosporine A1.95 - 20001.95>0.99[4]

Table 2: Precision and Accuracy

ReferenceQC LevelIntra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (% Bias)
[1]Not specified1.8 - 13.01.8 - 13.0Not specified
[6]Low, Mid, High0.9 - 14.72.5 - 12.589 - 138% (Intra-assay)90 - 113% (Inter-assay)
[7]Low, Mid, High2.3 - 5.64.7 - 9.298.6 - 114.9% (Intra-assay)95.3 - 114.3% (Inter-assay)

Discussion

The use of this compound as an internal standard in LC-MS/MS assays for the therapeutic drug monitoring of Cyclosporine A provides a robust, sensitive, and specific method for clinical applications. The deuterated internal standard effectively compensates for matrix effects and variations in sample processing, leading to high accuracy and precision. The described protein precipitation method is simple, rapid, and suitable for high-throughput clinical laboratories.[8] The chromatographic and mass spectrometric conditions can be adapted to various LC-MS/MS platforms, making this a versatile approach for the routine monitoring of Cyclosporine A in transplant patients and individuals with autoimmune disorders. The wide linear range of these methods allows for the accurate quantification of both low and high concentrations of Cyclosporine A without the need for sample dilution, which can introduce errors.[9] Overall, the application of this compound in LC-MS/MS-based TDM is a critical tool for personalizing Cyclosporine A therapy, thereby maximizing efficacy while minimizing the risk of adverse effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclosporin A-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cyclosporin (B1163) A-d4 as an internal standard in analytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Cyclosporin A-d4?

This compound is the deuterium-labeled form of Cyclosporin A, a potent immunosuppressant drug. Its primary application in a laboratory setting is as an internal standard (IS) for the quantitative analysis of Cyclosporin A in biological matrices, such as whole blood, plasma, or serum.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations during sample preparation and compensating for matrix effects in LC-MS/MS analysis, ensuring accurate and precise quantification of the target analyte.[2][3][4]

Q2: Why is an internal standard necessary for Cyclosporin A analysis?

Cyclosporin A is classified as a "critical dosage drug" with a narrow therapeutic window, meaning the difference between therapeutic and toxic concentrations is small.[5] Therapeutic drug monitoring (TDM) is essential to individualize patient dosage, maximizing efficacy while minimizing adverse effects like nephrotoxicity.[5][6][7] An internal standard is critical for analytical methods used in TDM to account for potential sample loss during extraction and to correct for signal suppression or enhancement caused by the sample matrix, thereby improving the accuracy and reliability of the results.

Q3: What is a typical concentration for this compound working solutions?

The optimal concentration of the this compound internal standard working solution depends on the analytical method's sensitivity, the expected concentration range of Cyclosporin A in the samples, and the sample preparation procedure. Based on published literature, a common concentration for the internal standard in the solution used for protein precipitation is around 30.0 ng/mL to 50 µg/L (equivalent to 50 ng/mL).[6][8] The goal is to add a consistent amount of the internal standard to every sample, calibrator, and quality control to achieve a stable and reproducible signal.

Q4: How should this compound stock and working solutions be stored?

Proper storage of this compound solutions is critical to maintain their stability and ensure accurate quantification.

  • Stock Solutions: Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When stored at -20°C, it is recommended to use the solution within one month. For longer-term storage up to six months, -80°C is preferable. Solutions should be protected from light and stored under nitrogen if possible.[1]

  • Working Solutions: Freshly prepared working solutions are recommended for daily use to ensure consistency.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Internal Standard (IS) Signal 1. Incorrect Preparation: Errors in dilution or preparation of the IS working solution. 2. Degradation: Improper storage of stock or working solutions leading to degradation. 3. Instrumental Issues: Suboptimal mass spectrometer settings (e.g., cone voltage, collision energy) or issues with the ion source. 4. Sample Preparation Failure: Inefficient extraction of the IS from the sample matrix.1. Verify Preparation: Re-prepare the IS working solution, carefully checking all calculations and dilutions. 2. Check Storage Conditions: Ensure stock solutions are stored at the correct temperature, protected from light, and have not expired. Prepare fresh working solutions. 3. Optimize MS Parameters: Infuse a solution of this compound to optimize the precursor and product ion signals. Check for any instrument contamination. 4. Review Extraction Protocol: Ensure the protein precipitation or extraction solvent is appropriate and that proper mixing and centrifugation steps are followed.
High Variability in IS Signal Across Samples 1. Inconsistent Pipetting: Inaccurate or inconsistent addition of the IS working solution to samples. 2. Matrix Effects: Significant differences in the composition of biological matrices between samples, leading to varying degrees of ion suppression or enhancement. 3. Inconsistent Sample Volume: Variation in the volume of the biological sample used.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use a consistent pipetting technique. 2. Evaluate Matrix Effects: Perform post-column infusion experiments to assess ion suppression/enhancement zones. Diluting the sample may mitigate these effects.[6] 3. Standardize Sample Volume: Use a precise and consistent volume of the sample for each analysis.
Poor Peak Shape for IS 1. Chromatographic Issues: Column degradation, inappropriate mobile phase composition, or a suboptimal gradient. 2. Injector Problems: Partial blockage or contamination of the autosampler needle or injection port.1. Optimize Chromatography: Use a guard column, ensure mobile phase is correctly prepared and filtered, and optimize the chromatographic gradient. Consider flushing or replacing the analytical column. 2. Clean Injector System: Follow the manufacturer's instructions for cleaning the autosampler and injection port.
Analyte to IS Response Ratio is Not Consistent 1. Non-linearity: The concentration of the IS may be too high or too low relative to the analyte concentrations in the calibration standards. 2. Interference: Presence of an interfering compound in the sample matrix that co-elutes and has a similar mass-to-charge ratio as the analyte or IS.1. Optimize IS Concentration: Adjust the IS concentration so that its response is within the linear range of the detector and comparable to the response of the analyte at a mid-point of the calibration curve. 2. Improve Chromatographic Separation: Modify the LC gradient or mobile phase to separate the interfering peak from the analyte and IS peaks.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound.

    • Dissolve in a suitable solvent, such as methanol (B129727) or acetonitrile, to achieve the target concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes in amber vials and store at -20°C or -80°C.

  • Working Solution (e.g., 50 ng/mL):

    • Perform serial dilutions of the stock solution using the sample preparation solvent (e.g., a mixture of methanol and zinc sulfate (B86663) solution).

    • Prepare this solution fresh for each batch of samples to ensure consistency.

Protocol 2: Sample Preparation using Protein Precipitation

This protocol is a common method for extracting Cyclosporin A and its internal standard from whole blood.

  • Aliquot 100 µL of whole blood sample, calibrator, or quality control into a microcentrifuge tube.[2]

  • Add 200 µL of the precipitating reagent (e.g., methanol containing 0.1 M zinc sulfate and the this compound internal standard at a specified concentration).[2][8]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[2]

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 4 minutes to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

Protocol 3: Linearity and Recovery Experiments

To ensure the optimized this compound concentration is appropriate, linearity and recovery experiments should be performed.

  • Linearity:

    • Prepare a series of calibration standards by spiking known concentrations of Cyclosporin A into a drug-free biological matrix (e.g., whole blood). The concentration range should cover the expected therapeutic range of the drug.[2][6]

    • Add a fixed concentration of the this compound internal standard to each calibrator.

    • Process the samples using the established extraction protocol.

    • Analyze the samples by LC-MS/MS and plot the peak area ratio (Cyclosporin A / this compound) against the known concentration of Cyclosporin A.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be >0.99.[6]

  • Spike and Recovery:

    • Select low, medium, and high concentration quality control (QC) samples.

    • Spike a known amount of Cyclosporin A into each QC sample.

    • Analyze both the spiked and unspiked samples.

    • Calculate the recovery using the formula: Recovery (%) = ((Concentration in spiked sample - Concentration in unspiked sample) / Spiked concentration) * 100

    • Acceptable recovery is typically within 85-115%.[6]

Quantitative Data Summary

Table 1: Example Linearity Ranges for Cyclosporin A Quantification

Linearity Range (ng/mL) Internal Standard Used Reference
5.85 - 1,890.00Cyclosporin A-d12[6]
1.95 - 2,000This compound[2]
2 - 1250This compound[3]

Table 2: Example Precision Data for Cyclosporin A Assays

Concentration Level Intra-day Precision (CV %) Inter-day Precision (CV %) Reference
Low, Medium, High< 10%< 10%[6]
Low, Medium, High0.9 - 14.7%2.5 - 12.5%[3]

Visualizations

Experimental_Workflow cluster_prep Sample & IS Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Stock This compound Stock Solution Working Working IS Solution (e.g., 50 ng/mL) Stock->Working Dilute Precipitation Protein Precipitation (Add Working IS, Vortex) Working->Precipitation Sample Whole Blood Sample (Calibrator, QC, Unknown) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Tandem MS Detection (MRM Mode) Separation->Detection Data Data Acquisition Detection->Data Integration Peak Area Integration (Analyte & IS) Data->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Construction Ratio->Curve Concentration Calculate Analyte Concentration Curve->Concentration

Caption: Workflow for quantitative analysis of Cyclosporin A using this compound as an internal standard.

Troubleshooting_Logic cluster_investigation Investigation Path cluster_solution Potential Solutions Start Inconsistent IS Signal Check_Prep Review IS Solution Preparation & Storage Start->Check_Prep Check_Pipetting Verify Pipetting Accuracy Start->Check_Pipetting Check_Matrix Assess for Matrix Effects Start->Check_Matrix Check_Instrument Check Instrument Performance Start->Check_Instrument Sol_Prep Prepare Fresh Solutions Check_Prep->Sol_Prep Error Found Sol_Pipetting Calibrate/Service Pipettes Check_Pipetting->Sol_Pipetting Inaccuracy Found Sol_Matrix Dilute Sample or Optimize Chromatography Check_Matrix->Sol_Matrix Suppression/ Enhancement Observed Sol_Instrument Optimize MS Settings or Clean Source Check_Instrument->Sol_Instrument Suboptimal Performance

Caption: Logical troubleshooting flow for inconsistent internal standard (IS) signal.

References

Stability of Cyclosporin A-d4 in solution and during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cyclosporin (B1163) A-d4 in solution and during storage. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for neat Cyclosporin A-d4?

For long-term stability, neat this compound should be stored at -20°C, protected from light.[1][2][3] Some suppliers also indicate that storage at 2-8°C is acceptable for long-term storage if the container is kept tightly sealed in a dry, well-ventilated place.[4][5]

2. How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in appropriate solvents such as DMSO or ethanol.[1][6] For optimal stability, it is recommended to store these stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Solutions should be protected from light and stored under nitrogen if possible.[1]

3. In which solvents is this compound soluble?

Cyclosporin A is soluble in various organic solvents, including:

  • Dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50-62.5 mg/mL.[1][6]

  • Ethanol at concentrations up to 50 mg/mL.[1]

  • Methanol, acetone, ether, chloroform, and acetonitrile (B52724) at concentrations greater than 100 mg/g.[7]

  • Methylene chloride at 10 mg/mL.[6]

It is only slightly soluble in water and saturated hydrocarbons.[6][7]

4. How stable is this compound in aqueous solutions for intravenous (IV) use?

Studies on Cyclosporin A show that its stability in IV solutions depends on the diluent and the storage container.

  • In 0.9% sodium chloride or 5% dextrose injection, when stored in polypropylene-polyolefin bags at 25°C, solutions of 0.2 and 2.5 mg/mL are physically and chemically stable for at least 14 days, with over 98% of the initial concentration remaining.[8]

  • Dilutions in 0.9% sodium chloride were considered stable for only 8 hours in one study, while dilutions in 5% glucose or glucose/amino-acid solutions were stable for 72 hours at room temperature in the dark.[6]

  • It is important to avoid polyvinyl chloride (PVC) containers due to the risk of plasticizer leaching and adsorption of the compound to the container walls.[9]

5. Is this compound sensitive to light?

Yes, protection from light is recommended for both the solid compound and its solutions to ensure stability.[1][6][10]

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Inconsistent or lower than expected concentration in analytical results. 1. Degradation: The compound may have degraded due to improper storage (e.g., elevated temperature, exposure to light, or acidic conditions).2. Adsorption: Cyclosporin A is known to adsorb to container surfaces, especially plastics like PVC.[6][9]3. Incomplete Dissolution: The compound may not be fully dissolved, especially in aqueous-based solutions.1. Verify Storage: Ensure that both the neat compound and its solutions have been stored at the correct temperatures and protected from light.2. Use Appropriate Containers: Use polypropylene (B1209903) or glass containers for storing solutions. Avoid PVC containers.[9]3. Ensure Complete Dissolution: For stock solutions, use an ultrasonic bath to aid dissolution.[1] For aqueous dilutions, shake vigorously to ensure proper dispersion.[6]
Appearance of an extra peak in my HPLC or LC-MS analysis. 1. Isomerization: Under acidic conditions, Cyclosporin A can undergo an N,O-acyl rearrangement to form its inactive isomer, isocyclosporin A.[11][12][13] This is a common degradation product.2. Leaching from Containers: Impurities can leach from certain types of plastic containers or syringes, especially in the presence of the excipients used in some formulations.[8][14]1. Check pH of Solutions: Ensure the pH of your solutions is not acidic. The degradation to isocyclosporin A is catalyzed by acid.[11][12]2. Review Container Materials: If using pre-formulated solutions or storing in plastic syringes for extended periods (more than a few minutes), be aware of potential leaching. A study found that an impurity was detected after 1 day of storage in polypropylene syringes.[8]
Precipitation observed in my thawed stock solution. 1. Low Solubility at Colder Temperatures: Cyclosporin A's solubility in aqueous solutions can decrease with temperature.[7]2. Solvent Evaporation: If the container was not sealed properly, solvent may have evaporated, leading to a supersaturated and unstable solution.1. Warm and Vortex: Allow the solution to come to room temperature and vortex or sonicate to redissolve the precipitate.2. Proper Sealing: Always use tightly sealed vials for storage.

Stability Data

The following tables summarize the stability of Cyclosporin A under various conditions. While this data is for the non-deuterated form, it provides a strong indication of the expected stability for this compound.

Table 1: Stability of Cyclosporin A Stock Solutions

SolventStorage TemperatureDurationStabilityReference
DMSO-80°C6 monthsStable[1]
DMSO-20°C1 monthStable[1]
Ethanol-20°CNot SpecifiedRecommended Storage[6]

Table 2: Stability of Cyclosporin A in Diluted Solutions

ConcentrationDiluentContainerStorage TemperatureDurationPercent RemainingReference
0.2 mg/mL0.9% NaCl or 5% DextrosePolypropylene-polyolefin bag25°C14 days>98%[8]
2.5 mg/mL0.9% NaCl or 5% DextrosePolypropylene-polyolefin bag25°C14 days>98%[8]
1%Artificial TearsPlastic bottle-20°C1 monthNo significant loss[15][16]
1%Artificial Tears (thawed)Plastic bottleRefrigerated (2-8°C)28 daysStable[15][16]
1%Artificial Tears (thawed)Plastic bottleRoom Temperature7 daysStable[15][16]
Not SpecifiedOral SolutionPlastic syringe25°C (light protected)28 daysStable[10]
Not SpecifiedOral SolutionPlastic syringe25°C (room light)28 daysStable[10]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general example for assessing the chemical stability of this compound and separating it from its primary degradant, isocyclosporin A.

  • Chromatographic System: A standard HPLC system with a UV detector is required.[17]

  • Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[17]

  • Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (e.g., 80:20 v/v) is effective. The acidic pH helps in the separation of the parent compound from its isomer.[17]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[17]

  • Detection: UV detection at 210 nm is suitable for cyclosporine.[17]

  • Procedure: a. Prepare a standard solution of this compound of known concentration. b. Prepare samples from the stability study (e.g., stored solutions). c. Inject equal volumes of the standard and sample solutions into the HPLC system. d. The retention time for Cyclosporin A is typically around 3.8-6.5 minutes under these conditions.[17][18] The isocyclosporin A peak will have a different retention time. e. Calculate the remaining percentage of this compound in the samples by comparing the peak area to that of a freshly prepared standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_neat This compound (Neat) prep_sol Prepare Stock Solution (e.g., DMSO, Ethanol) prep_neat->prep_sol prep_dilute Dilute to Working Concentration (e.g., in NaCl, Dextrose) prep_sol->prep_dilute store_temp Store at Defined Temperatures (-80°C, -20°C, 2-8°C, 25°C) prep_dilute->store_temp Initiate Stability Study analysis_sampling Sample at Time Points (T=0, T=1d, T=7d, etc.) store_temp->analysis_sampling store_light Protect from Light / Expose to Light store_light->analysis_sampling analysis_hplc Analyze via Stability-Indicating HPLC-UV Method analysis_sampling->analysis_hplc analysis_calc Calculate % Remaining vs. T=0 analysis_hplc->analysis_calc

Caption: Workflow for a this compound stability study.

degradation_pathway CsA This compound (Active) Transition Hydroxyoxazolidine Intermediate CsA->Transition Acidic Conditions (H⁺) N,O-acyl migration IsoCsA Isothis compound (Inactive Degradant) Transition->IsoCsA Rearrangement

Caption: Acid-catalyzed degradation of this compound.

References

Technical Support Center: Cyclosporin A-d4 and Ion Suppression/Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the potential for ion suppression or enhancement when using Cyclosporin (B1163) A-d4 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and ion enhancement?

A1: Ion suppression and enhancement are types of matrix effects that occur during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1] These effects alter the ionization efficiency of the target analyte due to co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[1]

  • Ion Suppression: This is a reduction in the analytical signal of the target analyte. It happens when matrix components compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decreased number of analyte ions reaching the detector.[1][2]

  • Ion Enhancement: This is an increase in the analytical signal. While less common, some matrix components can facilitate the ionization of the analyte, leading to a stronger signal.[1]

Both phenomena can significantly impact the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[2][3]

Q2: Why is Cyclosporin A-d4 used as an internal standard for Cyclosporin A analysis?

A2: this compound is a stable isotope-labeled (SIL) internal standard. It is considered the gold standard for quantitative LC-MS analysis for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled Cyclosporin A. This means it behaves similarly during sample extraction, chromatography, and ionization.

  • Co-elution: It is designed to co-elute with the analyte (Cyclosporin A) from the liquid chromatography column.

  • Compensation for Matrix Effects: Because it co-elutes and has the same ionization properties, any ion suppression or enhancement that affects Cyclosporin A will affect this compound to a similar degree.[4] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to accurate and precise quantification.[4] The use of deuterated internal standards like CsA-d4 has been shown to effectively compensate for matrix effects in various studies.[4][5]

Q3: Is this compound itself susceptible to ion suppression or enhancement?

A3: Yes. As this compound is structurally and chemically almost identical to Cyclosporin A, it is susceptible to the same ion suppression and enhancement effects from the sample matrix.[4] The key advantage is that the magnitude of this effect is proportional for both the analyte and the internal standard. For instance, if a matrix component causes a 20% suppression in the Cyclosporin A signal, it will also cause a similar 20% suppression in the this compound signal. The ratio between the two remains constant, thus ensuring accurate quantification.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of Cyclosporin A using this compound as an internal standard.

Problem 1: Low or Inconsistent Signal for BOTH Cyclosporin A and this compound

This issue often points to a problem that affects both compounds equally, such as significant matrix effects or issues with the LC-MS system.

Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Dilute the Sample Extract: Diluting the sample with the mobile phase can reduce the concentration of matrix components causing suppression.[6] 2. Improve Sample Preparation: Enhance the sample cleanup process to remove interfering matrix components. Consider switching from protein precipitation to more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1] 3. Optimize Chromatography: Adjust the chromatographic gradient to better separate Cyclosporin A and its internal standard from the matrix interferences.
LC-MS System Issues 1. Check the Ion Source: Clean the ion source as it can become contaminated with non-volatile matrix components over time. 2. Verify Mobile Phase Composition: Ensure the mobile phase is correctly prepared and that any additives (e.g., formic acid, ammonium (B1175870) formate) are at the correct concentration to ensure efficient ionization.
Poor Analyte Recovery Review the sample extraction procedure to ensure that both Cyclosporin A and this compound are being efficiently recovered.

Problem 2: Signal for Cyclosporin A is Suppressed/Enhanced, but the this compound Signal is Stable (or vice-versa)

This is a less common scenario if the internal standard is functioning correctly. It may indicate a unique interference.

Possible Cause Troubleshooting Steps
Differential Matrix Effects Although rare, a specific matrix component might co-elute perfectly with the analyte but not the internal standard (or vice-versa), causing differential suppression. This can sometimes occur if there is a slight chromatographic separation between the analyte and the deuterated standard. 1. Adjust Chromatography: Modify the gradient to ensure perfect co-elution. 2. Evaluate a Different Deuterated Standard: In some challenging matrices, a different labeling position or a heavier isotope label (like ¹³C) might perform better.
Cross-Contamination Check for any potential contamination in the analyte or internal standard spiking solutions.

Quantitative Data Summary

The effectiveness of using a deuterated internal standard like this compound is demonstrated by the excellent accuracy and precision achieved in validated methods, even in complex matrices like whole blood. The data below, summarized from published studies, shows that the use of a SIL-IS successfully compensates for matrix-induced variability.

Parameter Study 1: Koseki et al. (2006)[7] Study 2: Gaugler et al. (2012)[4] Study 3: Meinitzer et al. (2010)[5]
Internal Standard Used Not specified (but for CsA and metabolites)This compound This compound
Matrix Human BloodHuman PlasmaWhole Blood
Intra-day Precision (CV%) 0.9 - 8.9%0.9 - 14.7%1.8 - 13.0%
Inter-day Precision (CV%) 1.5 - 10.7%2.5 - 12.5%Not Reported
Intra-day Accuracy (%) 95.2 - 113.5%89 - 138%Not Reported
Inter-day Accuracy (%) 95.8 - 107.0%90 - 113%Not Reported

These results fall within typical acceptance criteria for bioanalytical method validation, indicating that the internal standard effectively mitigates potential ion suppression or enhancement.

Experimental Protocols

Protocol: Evaluating Matrix Effects Using Post-Extraction Spike Method

This experiment quantifies the extent of ion suppression or enhancement for both Cyclosporin A and this compound.

Objective: To determine if the sample matrix affects the ionization of the analyte and internal standard.

Materials:

  • Blank matrix (e.g., drug-free whole blood or plasma) from at least 6 different sources.

  • Cyclosporin A (CsA) and this compound (CsA-d4) standard solutions.

  • Sample preparation reagents (e.g., zinc sulfate, methanol).

  • LC-MS/MS system.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike CsA and CsA-d4 into the final reconstitution solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. In the final step, spike the extracted matrix with CsA and CsA-d4 at the same concentration as Set A.

    • Set C (Blank Matrix): Process blank matrix samples without adding the analyte or internal standard to check for interferences.

  • Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for both CsA and CsA-d4.

  • Calculate Matrix Factor (MF): The Matrix Factor is calculated for both the analyte and the internal standard.

    MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Interpret the Results:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

  • Calculate IS-Normalized Matrix Factor: To assess if the internal standard compensates for the matrix effect, calculate the ratio of the analyte MF to the IS MF.

    IS-Normalized MF = (MF of CsA) / (MF of CsA-d4)

    An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.

Visualizations

IonSuppression cluster_source ESI Source cluster_droplet Charged Droplet cluster_gas_phase Gas Phase Ions ESI_Tip ESI Nebulizer Tip Analyte CsA ESI_Tip->Analyte Competition for surface/charge IS CsA-d4 ESI_Tip->IS Matrix Matrix ESI_Tip->Matrix Analyte_Ion CsA Ion Analyte->Analyte_Ion Successful Ionization IS_Ion CsA-d4 Ion IS->IS_Ion Successful Ionization Matrix->ESI_Tip Reduces available charge/surface area MS_Inlet MS Inlet Analyte_Ion->MS_Inlet To Detector IS_Ion->MS_Inlet To Detector

Caption: Mechanism of Ion Suppression in an ESI Source.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation cluster_eval Evaluation A Set A: Spike Analyte + IS in Reconstitution Solvent Analyze_A Analyze Set A Samples A->Analyze_A B1 Set B: Extract Blank Matrix (from 6 sources) B2 Spike Extracted Matrix with Analyte + IS B1->B2 Analyze_B Analyze Set B Samples B2->Analyze_B Calc_MF Calculate Matrix Factor (MF) MF = Area(B) / Area(A) Analyze_A->Calc_MF Analyze_B->Calc_MF Calc_IS_MF Calculate IS-Normalized MF MF(Analyte) / MF(IS) Calc_MF->Calc_IS_MF Eval Assess Results: MF < 1 -> Suppression MF > 1 -> Enhancement IS-Norm MF ≈ 1 -> Compensation OK Calc_IS_MF->Eval

Caption: Experimental Workflow for Matrix Effect Evaluation.

TroubleshootingTree cluster_both_low cluster_one_low start Low or Variable Signal Issue q1 Is signal low for BOTH CsA and CsA-d4? start->q1 q2 Is recovery acceptable? q1->q2 Yes q3 Is there chromatographic separation between CsA and CsA-d4? q1->q3 No a2_yes Significant Ion Suppression - Improve sample cleanup - Optimize chromatography - Dilute sample extract q2->a2_yes Yes a2_no Poor Extraction Recovery - Re-optimize extraction protocol q2->a2_no No a3_yes Differential Matrix Effect - Adjust gradient for co-elution q3->a3_yes Yes a3_no Check for unique interference or contamination q3->a3_no No

Caption: Troubleshooting Decision Tree for Ion Suppression Issues.

References

Minimizing carryover of Cyclosporin A-d4 in autosamplers and LC systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Cyclosporin A-d4 in autosamplers and Liquid Chromatography (LC) systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to carryover?

Cyclosporin A is a hydrophobic cyclic polypeptide. Its deuterated form, this compound, is commonly used as an internal standard in LC-MS/MS bioanalysis. Due to its hydrophobic nature, this compound has a tendency to adsorb to surfaces, a primary cause of carryover. This "stickiness" can lead to its persistence in the LC system, resulting in its appearance in subsequent blank or sample injections.

Q2: What are the common sources of carryover in an LC-MS system for this compound analysis?

Carryover of this compound can originate from multiple components within the LC-MS system. The most common sources include:

  • Autosampler: This is often the primary source of carryover. Specific components within the autosampler that can contribute include the injection needle, needle seat, sample loop, and the rotor seal and stator of the injection valve. Worn seals can develop scratches or grooves where the analyte can be trapped.

  • Analytical Column: The column itself, including the stationary phase and frits, can retain this compound, leading to carryover in subsequent runs.

  • LC System Plumbing: Dead volumes in tubing and fittings can trap and later release the analyte.

  • MS Ion Source: Over time, the ion source can become contaminated with non-volatile components from the sample matrix, which may retain the analyte.

Q3: What is an acceptable level of carryover for this compound?

An acceptable level of carryover can vary depending on the specific assay requirements and regulatory guidelines. A common acceptance criterion is that the analyte peak in a blank injection immediately following a high concentration standard should not exceed 20% of the peak area of the Lower Limit of Quantification (LLOQ).

Q4: How does the mobile phase composition affect this compound carryover?

The mobile phase composition, particularly the organic modifier, plays a crucial role in the separation and elution of Cyclosporin A. Using a mobile phase with sufficient organic strength during the gradient is essential to ensure that the highly hydrophobic this compound is fully eluted from the column during each run. Insufficient organic strength can lead to the analyte being retained on the column and eluting in subsequent injections.

Troubleshooting Guides

Guide 1: Initial Assessment and Quantification of Carryover

This guide provides a systematic approach to confirm and quantify the extent of this compound carryover in your LC system.

Experimental Protocol:

  • Prepare a High-Concentration Standard: Prepare a solution of this compound at the Upper Limit of Quantification (ULOQ) of your assay.

  • Prepare Blank Samples: Use the mobile phase or the sample matrix as a blank.

  • Injection Sequence:

    • Inject the high-concentration standard.

    • Inject three to five consecutive blank samples.

  • Data Analysis:

    • Analyze the chromatogram of the first blank injection. The presence of a this compound peak confirms carryover.

    • Calculate the carryover percentage using the following formula:

      • % Carryover = (Peak Area in Blank / Peak Area in ULOQ Standard) x 100%

    • Observe the trend in the subsequent blank injections. A decreasing peak area suggests "classic" carryover, which can be addressed with optimized washing procedures. A consistent peak area across all blanks may indicate a contaminated blank solution or mobile phase.

Guide 2: Identifying the Source of Carryover

This guide provides a step-by-step process to systematically isolate the component of the LC system responsible for the carryover.

Experimental Workflow:

Carryover_Troubleshooting_Workflow start High Carryover Detected check_blank Inject Fresh Blank (Different Source) start->check_blank contam_blank Blank is Contaminated check_blank->contam_blank Carryover disappears no_contam Carryover Persists check_blank->no_contam Carryover persists remove_column Replace Column with Union no_contam->remove_column carryover_gone_col Carryover Gone (Column is the Source) remove_column->carryover_gone_col Carryover disappears carryover_persists_col Carryover Persists (Autosampler/Plumbing is the Source) remove_column->carryover_persists_col Carryover persists inspect_autosampler Inspect Autosampler: - Needle/Seat - Rotor Seal - Sample Loop carryover_persists_col->inspect_autosampler clean_replace Clean or Replace Components inspect_autosampler->clean_replace end Carryover Minimized clean_replace->end Factors_Contributing_to_Carryover cluster_analyte Analyte Properties cluster_system LC System cluster_method Method Parameters hydrophobicity High Hydrophobicity adsorption Adsorption Tendency hydrophobicity->adsorption carryover This compound Carryover adsorption->carryover autosampler Autosampler (Needle, Valve, Loop) autosampler->carryover column Column & Frits column->carryover plumbing Tubing & Fittings plumbing->carryover wash_solution Ineffective Wash Solution wash_solution->carryover mobile_phase Insufficient Mobile Phase Strength mobile_phase->carryover injection_volume Large Injection Volume injection_volume->carryover

Impact of different anticoagulants on Cyclosporin A-d4 analysis in blood

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of different anticoagulants on the analysis of Cyclosporin (B1163) A-d4 in whole blood.

Frequently Asked Questions (FAQs)

Q1: What is the recommended anticoagulant and blood collection tube for Cyclosporin A (CsA) analysis?

A1: The overwhelmingly recommended anticoagulant for CsA analysis in whole blood is EDTA (ethylenediaminetetraacetic acid) .[1][2][3] You should collect samples in lavender-top tubes containing either K2-EDTA or K3-EDTA.[4] Most validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for therapeutic drug monitoring of CsA are specifically developed and validated using EDTA-anticoagulated whole blood.[1][2]

Q2: Can I use other anticoagulants like heparin or sodium citrate (B86180)?

A2: It is not recommended to use heparin (green-top tubes) or sodium citrate (light blue-top tubes) for CsA analysis unless a method has been specifically validated for that anticoagulant. The choice of anticoagulant can significantly impact the analytical results.[5][6] Using an unvalidated anticoagulant can lead to:

  • Matrix Effects: Different anticoagulants alter the physicochemical properties of the plasma, which can affect the extraction efficiency of CsA and its internal standard, Cyclosporin A-d4.[6]

  • Ion Suppression/Enhancement: Components from the blood collection tube or the anticoagulant itself can interfere with the ionization process in the mass spectrometer, leading to inaccurate quantification.[6]

  • Lack of Comparability: Since therapeutic ranges and clinical decisions are based on results from EDTA whole blood, using a different anticoagulant will yield results that cannot be reliably compared.

Q3: How should blood samples for CsA analysis be handled and stored?

A3: Proper handling and storage are critical for accurate results. For EDTA-anticoagulated whole blood:

  • Collection: Invert the tube gently 8-10 times immediately after collection to ensure proper mixing with the anticoagulant and prevent clotting.

  • Storage: Stability of CsA in EDTA whole blood is well-documented. Adhere to the following storage conditions to maintain sample integrity.

Table 1: Stability of Cyclosporin A in EDTA Whole Blood
Storage ConditionDurationStabilityReference
RefrigeratedUp to 7 daysStable[7]
FrozenMore than 7 daysStable[7]

Note: Always refer to your specific laboratory's standard operating procedures. For long-term storage, -70°C or -80°C is preferable.

Troubleshooting Guide

Q: My quantitative results are showing high variability between replicates or samples. What are the potential pre-analytical causes?

A: High variability can often be traced back to pre-analytical steps.

  • Incorrect Anticoagulant: Confirm that all samples were collected in EDTA (lavender-top) tubes. Using different anticoagulants for different samples in the same batch will cause significant variability.[5][6]

  • Inadequate Mixing: If the blood is not mixed properly with the EDTA immediately after collection, small clots can form. This leads to inconsistent sample homogeneity and will affect the amount of analyte in the aliquot used for extraction.

  • Sample Storage: Ensure that samples have been stored consistently and correctly. Delays in processing or temperature fluctuations can impact analyte stability, although CsA is generally stable.[7]

Q: I am observing significant ion suppression in my LC-MS/MS analysis. Could the blood collection tube be the cause?

A: Yes. While EDTA is the standard, issues can still arise.

  • Source of Interference: Components from the blood collection tube itself, such as stoppers, lubricants, or separator gels (though not typically used for whole blood analysis), can leach into the sample and cause ion suppression.

  • Anticoagulant-Specific Matrix Effects: While less common with the recommended anticoagulant, different lots of collection tubes or the presence of contaminants can alter the sample matrix. If you suspect ion suppression, a post-column infusion experiment can help diagnose the issue.[1]

Q: The recovery of my internal standard (this compound) is low and inconsistent. What should I investigate?

A: Inconsistent internal standard recovery points to a problem with the sample preparation process.

  • Precipitation/Extraction Efficiency: The choice of anticoagulant can influence how well proteins are precipitated and how efficiently the analyte and internal standard are extracted from the matrix.[6] If you are using an anticoagulant other than EDTA, your extraction protocol may not be optimal.

  • Clotting: Check the sample for micro-clots. Clots can trap the analyte and internal standard, leading to lower and more variable recovery.

  • Pipetting Errors: Viscous whole blood can be difficult to pipette accurately. Ensure your pipettes are calibrated and that you are using a consistent technique (e.g., reverse pipetting) to handle whole blood.

Experimental Protocol

Protocol: Quantification of Cyclosporin A in EDTA Whole Blood by LC-MS/MS

This protocol is a representative example based on common methodologies.[1]

1. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of calibrated EDTA whole blood sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of a precipitation reagent (e.g., acetonitrile (B52724) or 0.05 M zinc sulfate (B86663) in 50% methanol) containing the internal standard (e.g., Cyclosporin A-d12 or Ascomycin).[1]

  • Vortex mix vigorously for 30-60 seconds.

  • Centrifuge at high speed (e.g., 13,000 rpm or >10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions

  • HPLC System: A UPLC or HPLC system.

  • Column: A reversed-phase column, such as a C18 (50 x 2.1 mm, 2.7 µm) or a Spherisorb CN (30 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: An isocratic or gradient mixture of aqueous and organic solvents. For example, 65% aqueous acetonitrile containing 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: Typically elevated, e.g., 50-60°C, to improve peak shape.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cyclosporin A: Precursor ion [M+NH₄]⁺ at m/z 1220.0, product ion at m/z 1203.0.

    • Cyclosporin A-d12 (IS): Precursor ion [M+NH₄]⁺ at m/z 1232.0, product ion at m/z 1215.2.[1]

Visualizations

Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase Collect 1. Sample Collection (Lavender-Top EDTA Tube) Mix 2. Immediate Mixing (8-10 Inversions) Collect->Mix Store 3. Storage (Refrigerate or Freeze) Mix->Store Prep 4. Sample Preparation (Protein Precipitation) Store->Prep Analyze 5. LC-MS/MS Analysis Prep->Analyze Quant 6. Data Quantification Analyze->Quant

Caption: Standard workflow for Cyclosporin A analysis.

Troubleshooting cluster_checks Result Inaccurate or Variable CsA Results CheckTube Correct Anticoagulant? (EDTA) Result->CheckTube CheckHandling Proper Sample Handling? (Mixing, Storage) Result->CheckHandling CheckMethod Validated Analytical Method? Result->CheckMethod Yes1 Yes CheckTube->Yes1 No1 No CheckTube->No1 Yes2 Yes CheckHandling->Yes2 No2 No CheckHandling->No2 Yes3 Yes CheckMethod->Yes3 No3 No CheckMethod->No3 Yes1->CheckHandling Action1 Action1 No1->Action1 Action: Recollect sample in EDTA tube. Yes2->CheckMethod Action2 Action2 No2->Action2 Action: Review collection and handling SOPs with staff. Action4 Action4 Yes3->Action4 Investigate analytical phase (e.g., instrument performance, reagent quality). Action3 Action3 No3->Action3 Action: Re-validate method or use established protocol.

Caption: Troubleshooting decision tree for inaccurate CsA results.

AnticoagulantImpact cluster_input cluster_choice Anticoagulant Choice (Critical Pre-analytical Step) cluster_output Blood Whole Blood Sample EDTA EDTA (Recommended Standard) Blood->EDTA Other Other Anticoagulants (Heparin, Citrate) Blood->Other Good Reliable & Validated Results • Consistent Matrix • Minimal Interference EDTA->Good Leads to Bad Potential for Inaccurate Results • Altered Matrix Effects • Ion Suppression Risk • Poor Analyte Recovery Other->Bad May lead to

Caption: Logical impact of anticoagulant choice on analysis.

References

Resolving chromatographic co-elution of metabolites with Cyclosporin A-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic co-elution of metabolites with Cyclosporin (B1163) A-d4 (CsA-d4) in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is Cyclosporin A-d4 and why is it used in bioanalysis?

This compound (CsA-d4) is a deuterated form of Cyclosporin A (CsA), a potent immunosuppressant drug. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), CsA-d4 is commonly used as a stable isotope-labeled internal standard (SIL-IS). An SIL-IS is the gold standard for quantitation because it has nearly identical chemical and physical properties to the analyte (CsA), including its extraction recovery, ionization efficiency, and chromatographic retention time. This helps to correct for variability during sample preparation and analysis, leading to more accurate and precise results.

Q2: What is chromatographic co-elution and why is it a problem for CsA-d4?

Chromatographic co-elution occurs when two or more compounds are not adequately separated by the liquid chromatography (LC) column and elute at the same time. When a metabolite of CsA co-elutes with the CsA-d4 internal standard, it can lead to inaccurate quantification of the parent drug. This is primarily due to two reasons:

  • Ion Suppression or Enhancement: The co-eluting metabolite can interfere with the ionization of CsA-d4 in the mass spectrometer's ion source, either suppressing or enhancing its signal. This variability in the internal standard signal can lead to inaccurate calculations of the analyte concentration.

  • Isobaric Interference: Some metabolites may have a molecular weight very close to that of CsA-d4, or they may produce fragment ions in the mass spectrometer that are identical to those of CsA-d4. This is a significant issue, especially with a low-deuterated internal standard like CsA-d4, where the isotope abundance contributions from the analyte can affect the accuracy of the internal standard signal.[1][2]

Q3: Which metabolites of Cyclosporin A are most likely to cause interference?

Cyclosporin A is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into numerous metabolites. The most common and abundant metabolites that may pose a risk of co-elution and interference include:

  • AM1: Monohydroxylated Cyclosporin A

  • AM9: N-demethylated Cyclosporin A

  • AM4N: N-demethylated and carboxylated Cyclosporin A

  • AM1c: Dihydroxylated Cyclosporin A

These metabolites have structures very similar to CsA and may have similar chromatographic behavior, increasing the likelihood of co-elution.

Q4: Are there alternatives to this compound as an internal standard?

Yes, due to the potential for interference with CsA-d4, a more heavily deuterated internal standard such as Cyclosporin A-d12 (CsA-d12) is often recommended.[1][2] The larger mass difference between CsA-d12 and CsA, as well as its metabolites, significantly reduces the risk of isobaric interference and cross-contribution from the analyte's isotopic peaks. While CsA-d4 can be used successfully with a well-optimized method, CsA-d12 provides an additional layer of safety against inaccurate results.

Troubleshooting Guide: Resolving Co-elution of Metabolites with CsA-d4

This guide provides a systematic approach to identifying and resolving co-elution issues between CsA metabolites and the CsA-d4 internal standard.

Step 1: Problem Identification - Signs of Co-elution

The first step is to recognize the indicators of a co-elution problem in your LC-MS/MS data.

Symptoms:

  • High variability in the CsA-d4 peak area across a batch of samples, especially in patient samples compared to calibration standards and quality controls.

  • Poor accuracy and precision in the quality control samples.

  • Inconsistent peak shapes for CsA-d4, such as tailing, fronting, or split peaks, which may suggest an underlying interfering peak.

  • Erratic or drifting calibration curves.

  • Discrepancies between results from different analytical batches.

Step 2: Diagnostic Workflow

Once a potential co-elution issue is suspected, follow this workflow to diagnose the problem.

A Suspected Co-elution (High IS Variability) B Analyze Blank Matrix vs. Patient Sample Spiked with IS A->B C Observe IS Peak Shape and Retention Time B->C D Peak Shape Distortion or Shift in Patient Sample? C->D E Co-elution Likely D->E Yes F No Significant Difference (Investigate other causes) D->F No G Modify Chromatographic Method E->G H Optimize Sample Preparation E->H I Evaluate Alternative IS (e.g., CsA-d12) E->I J Problem Resolved G->J H->J I->J

Caption: Diagnostic workflow for troubleshooting CsA-d4 co-elution.

Step 3: Resolution Strategies

Based on the diagnostic findings, implement one or more of the following strategies to resolve the co-elution.

Modifying the LC parameters is often the most effective way to achieve separation between CsA-d4 and interfering metabolites.

Experimental Protocol: Gradient Elution Optimization

  • Objective: To resolve CsA-d4 from co-eluting metabolites by modifying the mobile phase gradient.

  • Initial Conditions (Typical):

    • Column: C18 (e.g., 50 x 2.1 mm, 2.7 µm)

    • Mobile Phase A: 2 mM Ammonium Acetate and 0.1% Formic Acid in Water

    • Mobile Phase B: Methanol (B129727)

    • Flow Rate: 0.5 mL/min

    • Gradient: Start at 60% B, increase to 100% B over 1.5 minutes, hold for 1 minute, then re-equilibrate.[1]

  • Optimization Steps:

    • Decrease the initial percentage of organic solvent (Mobile Phase B): This will increase the retention of all compounds, potentially improving separation.

    • Shallow the gradient: A slower increase in the organic solvent concentration over a longer period can enhance the resolution between closely eluting compounds.

    • Introduce an isocratic hold: A short period of constant mobile phase composition at the beginning of the gradient can improve peak shape and separation.

    • Change the organic modifier: Replacing methanol with acetonitrile, or using a combination of both, can alter the selectivity of the separation.

    • Adjust the column temperature: Increasing the temperature can decrease viscosity and improve peak efficiency, but may also affect selectivity. Experiment with temperatures between 40°C and 60°C.

Table 1: Comparison of Chromatographic Conditions for Cyclosporin A Analysis

ParameterMethod 1 (High Throughput)Method 2 (High Resolution)
Column C18, 50 x 2.1 mm, 2.7 µm[1]C8, 75 x 4.6 mm, 3.5 µm[3]
Mobile Phase A 2 mM Ammonium Acetate, 0.1% Formic Acid in Water[1]Water with 0.1% Formic Acid
Mobile Phase B Methanol[1]Acetonitrile/Methanol
Gradient Fast Gradient (e.g., 60-100% B in 1.5 min)[1]Slower, linear gradient[3]
Flow Rate 0.5 mL/min[1]0.8 - 1.0 mL/min
Column Temp. 60°C[1]65°C

Modifying the sample preparation procedure can help to selectively remove interfering metabolites before LC-MS/MS analysis.

Experimental Protocol: Comparison of Sample Preparation Techniques

  • Objective: To reduce metabolite interference by optimizing the sample clean-up method.

  • Methods to Compare:

    • Protein Precipitation (PPT):

      • Add a precipitating agent (e.g., methanol, acetonitrile, or a mixture with zinc sulfate) to the whole blood sample.[1][3]

      • Vortex and centrifuge to pellet the proteins.

      • Inject the supernatant.

      • Advantage: Simple and fast.

      • Disadvantage: Less selective, may not remove all interfering metabolites.

    • Liquid-Liquid Extraction (LLE):

      • Extract the sample with an immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

      • Evaporate the organic layer and reconstitute the residue.

      • Advantage: Can provide a cleaner extract than PPT.

      • Disadvantage: More labor-intensive and requires solvent optimization.

    • Solid-Phase Extraction (SPE):

      • Use a sorbent material (e.g., C8 or C18) to retain CsA and its metabolites while more polar interferences are washed away.

      • Elute the analytes with an organic solvent.

      • Advantage: Highly selective and provides the cleanest extracts.

      • Disadvantage: Most complex and expensive method.

Table 2: Quantitative Comparison of Sample Preparation Methods

MethodTypical RecoveryMatrix EffectThroughput
Protein Precipitation 90-105%HighHigh
Liquid-Liquid Extraction 85-100%MediumMedium
Solid-Phase Extraction 95-110%LowLow

While chromatographic separation is key, optimizing MS parameters can help mitigate the impact of any remaining co-elution.

Table 3: Typical MRM Transitions for Cyclosporin A and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cyclosporin A 1202.81184.8
This compound 1206.81188.8
Cyclosporin A-d12 1214.91196.9
AM1 (Metabolite) 1218.81200.8
AM9 (Metabolite) 1188.81170.8
AM4N (Metabolite) 1204.81186.8

Note: The exact m/z values may vary slightly depending on the adduct ion (e.g., [M+H]+, [M+Na]+, [M+NH4]+) and the specific instrument calibration.

Optimization Steps:

  • Select specific MRM transitions: Ensure that the selected precursor and product ions for CsA-d4 are unique and not subject to interference from fragment ions of co-eluting metabolites.

  • Check for cross-talk: In a multi-analyte assay, ensure that the fragmentation of one compound does not produce ions at the m/z of another compound being monitored.

Signaling Pathway and Experimental Workflow Visualization

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing WholeBlood Whole Blood Sample Add_IS Add CsA-d4 Internal Standard WholeBlood->Add_IS PPT Protein Precipitation Add_IS->PPT LLE Liquid-Liquid Extraction Add_IS->LLE SPE Solid-Phase Extraction Add_IS->SPE Extract Final Extract PPT->Extract LLE->Extract SPE->Extract Injection Inject Extract Extract->Injection LC_Separation Chromatographic Separation (C18 or C8 column) Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Analysis Data Data Acquisition MS_Analysis->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for Cyclosporin A bioanalysis.

References

Technical Support Center: Troubleshooting Variability in Cyclosporin A-d4 Signal Intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered with Cyclosporin A-d4 signal intensity during LC-MS/MS analysis. Consistent internal standard response is crucial for accurate and precise quantification. This guide provides troubleshooting advice and detailed protocols to help you identify and resolve variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of variability in this compound signal intensity?

A1: Variability in the signal intensity of this compound, a deuterated internal standard, can stem from several factors throughout the analytical process. These can be broadly categorized as:

  • Sample Preparation Issues: Inconsistencies in sample handling, such as errors in pipetting the internal standard, variable extraction recovery between samples, or incomplete mixing with the sample matrix, are common sources of error.[1][2]

  • Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, whole blood) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to ion suppression or enhancement.[1][2][3] This is a major contributor to signal variability.[3]

  • Instrumental Problems: Issues with the LC-MS/MS system itself can cause signal fluctuations. This includes problems with the autosampler leading to inconsistent injection volumes, a contaminated or degrading LC column, a dirty ion source, or general instability of the mass spectrometer.[1][3]

  • Chemical Stability and Isotopic Purity: Although deuterated standards are generally stable, factors like the position of the deuterium (B1214612) labels can be critical. If deuterium atoms are on exchangeable positions, they can be lost during sample processing, leading to inaccurate results.[4] The isotopic purity of the standard is also important to minimize signal overlap with the native analyte.[4]

Q2: My this compound signal is gradually decreasing throughout a long analytical run. What should I investigate?

A2: A gradual decrease in the internal standard signal over a long run often points to a systemic issue. Here are the primary areas to investigate:

  • Mass Spectrometer Source Contamination: The ion source can become contaminated over a long sequence of injections, especially with complex biological samples. This leads to a decline in sensitivity for all analytes, including the internal standard.[3]

  • Adsorption: Cyclosporin A is a lipophilic cyclic peptide and may adsorb to surfaces like sample vials, pipette tips, or LC tubing.[3][5][6] This can lead to a progressive loss of the standard injected onto the column.

  • Internal Standard Degradation: The internal standard may not be stable in the sample matrix or under the autosampler's storage conditions, leading to degradation over the course of the run.[3]

  • LC Column Degradation: The performance of the analytical column can deteriorate over time, leading to peak shape issues and potential signal loss.

Q3: The signal for this compound is highly variable between individual samples in the same batch. What is the likely cause?

A3: High variability between individual samples suggests sample-specific issues rather than a systemic problem. The most probable causes are:

  • Inconsistent Sample Preparation: This is a primary suspect.[1] Variations in extraction efficiency, pipetting errors when adding the internal standard, or incomplete vortexing can all lead to inconsistent internal standard concentrations across samples.[1]

  • Differential Matrix Effects: The composition of the biological matrix can vary significantly between samples from different individuals.[7] This can cause the degree of ion suppression or enhancement to differ from sample to sample, resulting in variable signal intensity for the internal standard.[7]

  • Errors in Internal Standard Spiking: Accidental omission or double-spiking of the internal standard in some samples can lead to abrupt and significant deviations in signal intensity.[1]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Potential Cause Troubleshooting Step
Incorrect MS/MS Method Verify that the correct MRM transition for this compound is included in the acquisition method.
Preparation Error Prepare a fresh stock solution of this compound. Analyze a simple solution of the standard in a clean solvent to confirm its presence and instrument response.
Instrument Malfunction Perform an instrument tune and calibration.[4] Check for leaks in the LC system and ensure a stable spray in the ion source.[3]
Complete Ion Suppression Inject a sample with a known high concentration of this compound to see if any signal is detected. If not, severe matrix effects might be the cause.
Issue 2: Inconsistent this compound Signal Across a Batch
Potential Cause Troubleshooting Step
Variable Extraction Recovery Review and standardize the sample preparation protocol. Ensure consistent vortexing times and techniques. Use a positive displacement pipette for adding the internal standard.[3]
Differential Matrix Effects Dilute the sample with the initial mobile phase to reduce the concentration of matrix components.[3] Improve sample cleanup using techniques like solid-phase extraction (SPE).
Inconsistent Injection Volume Check the autosampler for air bubbles and ensure proper vial capping. Run a series of injections from the same vial to check for reproducibility.
Deuterium Exchange Ensure the deuterated standard is labeled at stable positions and avoid extreme pH conditions during sample preparation if the label is labile.[4]

Experimental Protocols

Protocol 1: Assessing Matrix Effects with Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs due to co-eluting matrix components.

Methodology:

  • Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.

  • Set up a 'T' junction between the analytical column and the mass spectrometer's ion source.

  • Infuse the this compound solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase post-column using a syringe pump.

  • Inject a blank matrix sample (e.g., extracted plasma from a source known to be free of the analyte).

  • Monitor the signal of this compound. A stable baseline should be observed. Any significant dips or rises in the baseline indicate retention times where matrix components are causing ion suppression or enhancement, respectively.

Protocol 2: Evaluating Deuterium Exchange

Objective: To determine if the deuterium atoms on this compound are exchanging with protons from the solvent or matrix.

Methodology:

  • Spike this compound into a blank biological matrix at a concentration similar to that used in the analytical method.

  • Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.

  • Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled Cyclosporin A's mass transition.

  • A significant increase in the signal for the unlabeled analyte over time indicates that deuterium exchange is occurring.[4]

Visual Troubleshooting Workflows

start Start: Inconsistent CsA-d4 Signal check_pattern Observe Signal Pattern start->check_pattern gradual_decrease Gradual Decrease Over Run? check_pattern->gradual_decrease Systematic Trend random_variability Random Variability Between Samples? check_pattern->random_variability Sample-to-Sample source_contamination Investigate Source Contamination gradual_decrease->source_contamination Yes adsorption Check for Adsorption gradual_decrease->adsorption No sample_prep Review Sample Preparation random_variability->sample_prep Yes matrix_effects Evaluate Matrix Effects random_variability->matrix_effects No clean_source Clean Ion Source source_contamination->clean_source is_degradation Assess IS Stability adsorption->is_degradation If persists change_vials Use Low-Adsorption Vials adsorption->change_vials fresh_is Prepare Fresh IS Solution is_degradation->fresh_is spiking_error Check for Spiking Errors sample_prep->spiking_error If abrupt changes standardize_sop Standardize SOP sample_prep->standardize_sop post_column_infusion Perform Post-Column Infusion matrix_effects->post_column_infusion review_prep_log Review Sample Prep Log spiking_error->review_prep_log

Caption: Troubleshooting workflow for inconsistent this compound signal.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_sample Whole Blood Sample add_is Add this compound (IS) blood_sample->add_is protein_precip Protein Precipitation (e.g., with Zinc Sulfate/Methanol) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification

Caption: General experimental workflow for Cyclosporin A analysis.

References

Validation & Comparative

A Head-to-Head Comparison: Cyclosporin A-d4 Versus Cyclosporin D as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Cyclosporin A Quantification.

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of immunosuppressants like Cyclosporin A is paramount. The gold standard for this application is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of an appropriate internal standard (IS) to ensure accuracy and precision. Among the most common choices for Cyclosporin A analysis are the stable isotope-labeled Cyclosporin A-d4 and the structural analog, Cyclosporin D. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their specific analytical needs.

Performance Data: A Quantitative Comparison

The selection of an internal standard is a critical step in bioanalytical method development. An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variability. While both this compound and Cyclosporin D are widely used, their performance characteristics can differ, particularly in the presence of complex biological matrices.

Stable isotope-labeled internal standards, such as this compound, are often considered the superior choice as they co-elute with the analyte and exhibit nearly identical ionization efficiency and fragmentation patterns. This close physicochemical similarity allows for more effective correction of matrix effects.[1] However, structural analogs like Cyclosporin D offer a cost-effective alternative that can provide acceptable performance in many applications.

A study directly comparing a deuterated internal standard (CsA-d12) with Cyclosporin D found no statistically significant differences in within-day and between-day imprecision or accuracy for patient samples and proficiency testing materials.[2] Conversely, another report highlighted that in certain instances, quantitative results for Cyclosporin A using Cyclosporin D as the internal standard deviated by as much as 60% to 150% from those obtained with a deuterated standard. This discrepancy was particularly evident when significant lot-to-lot variability in matrix effects was observed in quality control samples.

The following table summarizes typical performance data for LC-MS/MS methods utilizing either this compound or Cyclosporin D as the internal standard, compiled from various validation studies.

Performance MetricThis compoundCyclosporin DKey Considerations
Linearity (r²) >0.99>0.99Both internal standards generally yield excellent linearity over a wide dynamic range.
Lower Limit of Quantification (LLOQ) 1-5 ng/mL2.5-10 ng/mLMethods using deuterated standards can sometimes achieve slightly lower LLOQs.
Intra-Assay Precision (%CV) < 10%< 15%This compound often provides slightly better precision due to more effective matrix effect compensation.
Inter-Assay Precision (%CV) < 10%< 15%Similar to intra-assay precision, the deuterated standard tends to offer improved long-term reproducibility.
Accuracy (% Bias) ± 10%± 15%Both can achieve high accuracy, but this compound is less susceptible to inaccuracies arising from differential matrix effects.
Recovery 85-110%80-115%Recovery can be more variable with Cyclosporin D if its extraction efficiency differs from Cyclosporin A in certain matrices.
Matrix Effect MinimalCan be significantThis is the most critical differentiator. This compound co-elutes with the analyte, providing superior compensation for ion suppression or enhancement.

Experimental Protocols

The following are detailed methodologies for the quantification of Cyclosporin A in whole blood using either this compound or Cyclosporin D as the internal standard. These protocols are based on common practices in the field and can be adapted for specific instrumentation and laboratory conditions.

Method 1: Using this compound as the Internal Standard

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of whole blood sample, standard, or quality control, add 200 µL of a precipitation reagent.

  • The precipitation reagent consists of methanol (B129727) containing 0.1 M zinc sulfate (B86663) and this compound at a concentration of 50 ng/mL.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A typical gradient would start at 50% B, increasing to 95% B over 2 minutes, holding for 1 minute, and then re-equilibrating to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Cyclosporin A: Q1 1202.8 -> Q3 1185.8

    • This compound: Q1 1206.8 -> Q3 1189.8

Method 2: Using Cyclosporin D as the Internal Standard

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of whole blood sample, standard, or quality control, add 200 µL of a precipitation reagent.

  • The precipitation reagent consists of acetonitrile containing Cyclosporin D at a concentration of 100 ng/mL.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient would be to start at 60% B, increase to 90% B over 2.5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.

  • MRM Transitions:

    • Cyclosporin A: Q1 1202.8 -> Q3 1185.8

    • Cyclosporin D: Q1 1216.8 -> Q3 1199.8

Visualizing Key Concepts

To further elucidate the topics discussed, the following diagrams visualize the Cyclosporin A signaling pathway, a typical experimental workflow, and a logical comparison of the two internal standards.

G cluster_cell T-Cell cluster_drug Drug Action TCR T-Cell Receptor Ca_influx Ca²⁺ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_gene IL-2 Gene IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2 IL-2 Protein IL2_mRNA->IL2 Translation CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin CsA_Cyclophilin CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclophilin CsA_Cyclophilin->Calcineurin Inhibits

Caption: Cyclosporin A's immunosuppressive signaling pathway.

G start Start: Whole Blood Sample add_is Add Internal Standard (CsA-d4 or CsD) start->add_is precipitate Protein Precipitation (e.g., with Zinc Sulfate/Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification end End: Cyclosporin A Concentration quantification->end

Caption: Experimental workflow for Cyclosporin A quantification.

G IS_Comparison Internal Standard This compound Cyclosporin D CsA_d4_attributes This compound Physicochemical Properties: Co-elutes with analyte Nearly identical ionization Stable isotope labeled Performance: Excellent precision & accuracy Superior matrix effect compensation Cost: Higher IS_Comparison:e->CsA_d4_attributes:w Ideal Choice CsD_attributes Cyclosporin D Physicochemical Properties: Structurally similar to analyte Different retention time Structural analog Performance: Good precision & accuracy Susceptible to differential matrix effects Cost: Lower IS_Comparison:e->CsD_attributes:w Cost-Effective Alternative

Caption: Logical comparison of internal standard attributes.

Conclusion

The choice between this compound and Cyclosporin D as an internal standard depends on the specific requirements of the assay and the resources available.

  • This compound is the recommended internal standard for methods requiring the highest level of accuracy and precision, especially for clinical samples where matrix effects can be highly variable. Its ability to effectively compensate for these variations makes it the gold standard for regulatory submissions and clinical diagnostic assays.

  • Cyclosporin D represents a viable and more economical alternative for research applications where the highest degree of accuracy may not be as critical, or in workflows where matrix effects have been shown to be well-controlled and consistent.

Ultimately, thorough method validation is essential regardless of the internal standard chosen. Researchers must rigorously assess parameters such as precision, accuracy, linearity, and matrix effects to ensure the reliability of their analytical data.

References

The Gold Standard for Cyclosporin A Quantification: A Comparative Analysis of Methods Utilizing Cyclosporin A-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Cyclosporin (B1163) A (CsA) is paramount for therapeutic drug monitoring and pharmacokinetic studies. This guide provides an objective comparison of the analytical performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing Cyclosporin A-d4 as an internal standard, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard for the quantification of Cyclosporin A in biological matrices.[1][2] This is attributed to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and improving the accuracy and precision of the measurement.[2][3]

Comparative Performance Metrics

The following table summarizes the linearity, precision, and accuracy of various LC-MS/MS methods for Cyclosporin A quantification, with a focus on those employing deuterated internal standards.

ParameterMethod 1 (CsA-d4 IS)Method 2 (CsA-d12 IS)Method 3 (Ascomycin IS)Acceptance Criteria (FDA/EMA)
Linearity Range (ng/mL) 1.95 - 2,000[4]5.85 - 1,890[5]10 - 1000[6]Correlation coefficient (r²) ≥ 0.99[5][7]
Correlation Coefficient (r²) > 0.99[7]0.9995[5]> 0.99[6]N/A
Precision (CV%) - Intra-day 2.3 - 5.6[8]< 3.64[9]0.9 - 14.7[3]≤ 15% (≤ 20% at LLOQ)[10][11]
Precision (CV%) - Inter-day 4.7 - 9.2[8]< 3.64[9]2.5 - 12.5[3]≤ 15% (≤ 20% at LLOQ)[10][11]
Accuracy (% Bias) - Intra-day -1.4 to 14.9[8]Not explicitly stated-11 to 38 (at LLOQ)[3]Within ±15% (±20% at LLOQ)[10][11]
Accuracy (% Bias) - Inter-day -4.7 to 14.3[8]< ±4.71[5][9]-10 to 13[3]Within ±15% (±20% at LLOQ)[10][11]
Lower Limit of Quantification (LLOQ) (ng/mL) 1.95[4]5.85[5][9]10[6]Analyte response should be at least 5 times the blank response[11]

Data compiled from multiple sources.[3][4][5][6][7][8][9][10][11] IS: Internal Standard, CV: Coefficient of Variation, LLOQ: Lower Limit of Quantification.

The data clearly demonstrates that methods employing deuterated internal standards, such as this compound and Cyclosporin A-d12, consistently meet and often exceed the stringent acceptance criteria set by regulatory bodies like the FDA and EMA.[10][11][12] These methods exhibit excellent linearity over a wide concentration range, high precision with low coefficients of variation, and remarkable accuracy.

Experimental Workflow and Methodologies

The robust performance of Cyclosporin A quantification using a deuterated internal standard is underpinned by a well-defined experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis WholeBlood Whole Blood Sample AddIS Addition of CsA-d4 Internal Standard WholeBlood->AddIS ProteinPrecip Protein Precipitation (e.g., with Zinc Sulfate (B86663)/Methanol) AddIS->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (CsA / CsA-d4) PeakIntegration->RatioCalculation CalibrationCurve Quantification using Calibration Curve RatioCalculation->CalibrationCurve Result Final Concentration CalibrationCurve->Result

Caption: Experimental workflow for Cyclosporin A quantification using LC-MS/MS with a deuterated internal standard.

Detailed Experimental Protocol

A typical protocol for the quantification of Cyclosporin A in whole blood using LC-MS/MS with this compound as an internal standard is as follows:

1. Sample Preparation:

  • To 100 µL of whole blood sample, calibrator, or quality control sample, add 200 µL of a precipitating reagent (e.g., a 1:4 ratio of 0.4 M zinc sulfate to methanol) containing the this compound internal standard.[4]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[4]

  • Centrifuge the samples at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to an autosampler vial for analysis.[4]

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size) is commonly used for separation.[8]

    • Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water.[8]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

    • Gradient: A gradient elution is typically employed, starting with a lower percentage of mobile phase B and ramping up to elute Cyclosporin A and the internal standard.[8]

    • Flow Rate: A flow rate of around 0.5 mL/min is often used.[5]

  • Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI+) is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Cyclosporin A and this compound are monitored.

3. Data Analysis:

  • The peak areas of Cyclosporin A and this compound are integrated.

  • A calibration curve is generated by plotting the peak area ratio of Cyclosporin A to this compound against the known concentrations of the calibrators.

  • The concentration of Cyclosporin A in the unknown samples is then determined from the calibration curve.

Signaling Pathway and Logical Relationships

The accurate quantification of Cyclosporin A is critical for maintaining therapeutic levels, which directly impacts its mechanism of action as a calcineurin inhibitor.

signaling_pathway cluster_therapeutic_window Therapeutic Window cluster_clinical_outcome Clinical Outcome Subtherapeutic Subtherapeutic Levels Rejection Graft Rejection / Autoimmune Flare Subtherapeutic->Rejection Therapeutic Therapeutic Levels Efficacy Immunosuppression & Efficacy Therapeutic->Efficacy Toxic Toxic Levels Toxicity Nephrotoxicity / Neurotoxicity Toxic->Toxicity CsA_Quant Accurate CsA Quantification (using CsA-d4) Dose_Adjustment Informed Dose Adjustment CsA_Quant->Dose_Adjustment Dose_Adjustment->Subtherapeutic Dose_Adjustment->Therapeutic Dose_Adjustment->Toxic

Caption: Logical relationship between accurate Cyclosporin A quantification and clinical outcomes.

References

Assessing the Impact of Isotopic Labeling on Analytical Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, metabolomics, and drug development, the precise quantification of molecules is fundamental to understanding complex biological processes and identifying therapeutic targets. Isotopic labeling techniques, coupled with analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have become powerful tools for accurate and high-throughput quantification. This guide provides an objective comparison of the performance of various isotopic labeling strategies against each other and versus label-free approaches, supported by experimental data and detailed protocols.

Quantitative Comparison of Analytical Performance

The choice between different quantitative proteomic strategies depends on the specific experimental goals, sample types, and available resources. Isotopic labeling methods generally offer higher accuracy and precision compared to label-free methods, primarily because samples are mixed at an early stage, minimizing experimental variability. Among the labeling techniques, metabolic labeling methods like SILAC are often considered the gold standard for accuracy in cell culture studies due to in vivo labeling and early sample pooling. Chemical labeling reagents like iTRAQ and TMT provide higher multiplexing capabilities, making them suitable for the comparative analysis of a larger number of samples, including clinical tissues and body fluids.[1][2]

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)iTRAQ (isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)Label-Free Quantification
Principle Metabolic labeling in vivoChemical labeling of peptides in vitro (isobaric)Chemical labeling of peptides in vitro (isobaric)Based on signal intensity or spectral counting of unlabeled peptides
Accuracy Very High[3]High[3]High[4]Moderate to High
Precision Very High[5][6]High[2]High[4]Lower than labeling methods[6]
Multiplexing Up to 3 samples[7]Up to 8 samples (8-plex)[3][4]Up to 18 samples (TMTpro)[3]Unlimited in principle, but practically limited by run-to-run variation[8]
Proteome Coverage HighLower than SILAC and Label-Free[6]Lower than SILAC and Label-Free[6]Highest[6]
Ratio Compression LowProne to ratio compression[8]Prone to ratio compression[8]Not applicable
Sample Type Proliferating cells in culture[5]Any protein sample[2]Any protein sample[7]Any protein sample[9]
Cost Can be expensive for large-scale experiments[5]High reagent cost[3]High reagent cost[10]Lower reagent cost, higher instrument time[8]
Workflow Complexity Requires cell culture expertise and long adaptation phase[11]Multi-step chemical labeling protocol[12]Multi-step chemical labeling protocol[13]Simpler sample preparation, more complex data analysis[8]

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for three common isotopic labeling techniques.

Stable Isotope Labeling by Amino acids in Cell Culture (SILAC)

SILAC is a metabolic labeling approach where cells incorporate stable isotope-labeled amino acids during protein synthesis.[14]

1. Adaptation Phase:

  • Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., 12C6-Arginine, 12C6-Lysine).

  • The second population is grown in "heavy" medium where the normal amino acids are replaced with their stable isotope-labeled counterparts (e.g., 13C6-Arginine, 13C6-Lysine).

  • Cells are cultured for at least five to six cell doublings to ensure complete incorporation (>95%) of the labeled amino acids into the proteome.[14][15] The incorporation efficiency should be checked by mass spectrometry.[16]

2. Experimental Phase:

  • Once complete labeling is achieved, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).[17]

  • After treatment, harvest the cells.

3. Sample Preparation and Analysis:

  • Combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell number or protein concentration.[14]

  • Lyse the combined cell pellet and extract the proteins.

  • Digest the proteins into peptides using an enzyme like trypsin.[18]

  • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the MS1 spectra.[1]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides.[19]

1. Sample Preparation:

  • Extract proteins from each sample (up to 8 samples for 8-plex iTRAQ).

  • Reduce the disulfide bonds in the proteins using a reducing agent.

  • Block the cysteine residues using a cysteine-blocking reagent.

  • Digest the proteins into peptides with trypsin.[20]

2. iTRAQ Labeling:

  • Label the peptides from each sample with a different iTRAQ reagent (e.g., 114, 115, 116, 117 for 4-plex). Each reagent has the same total mass.[21]

  • The labeling reaction targets the N-terminus and lysine (B10760008) side chains of the peptides.[22]

  • Incubate for 1 hour at room temperature.[20]

3. Sample Pooling and Analysis:

  • Combine the labeled peptide samples into a single mixture.[22]

  • Fractionate the combined sample to reduce complexity before LC-MS/MS analysis.[12]

  • Analyze the peptide mixture using LC-MS/MS.

  • During MS/MS fragmentation, the iTRAQ tags release reporter ions of different masses (e.g., m/z 114, 115, 116, 117).

  • Identify peptides from the MS/MS fragmentation patterns and quantify their relative abundance by comparing the intensities of the reporter ions.[19]

Tandem Mass Tags (TMT)

TMT is another isobaric chemical labeling technique similar to iTRAQ, but with a higher multiplexing capability.[23]

1. Sample Preparation:

  • Prepare protein extracts from each sample.

  • Reduce and alkylate the proteins.

  • Digest the proteins into peptides using an enzyme like trypsin.[7]

2. TMT Labeling:

  • Dissolve the TMT label reagents in anhydrous acetonitrile.[13]

  • Add the appropriate TMT label reagent to each peptide sample.

  • Incubate the reaction for 1 hour at room temperature.[13]

  • Quench the reaction with hydroxylamine.[13]

3. Sample Pooling and Analysis:

  • Combine the TMT-labeled peptide samples in equal proportions.

  • Analyze the mixed peptide samples by LC-MS/MS.[7]

  • In the mass spectrometer, peptides labeled with different TMT tags are indistinguishable in the MS1 scan.

  • Upon fragmentation in the MS/MS scan, sample-specific reporter ions with different mass-to-charge ratios are generated.[10]

  • The relative abundance of the peptides is determined by comparing the intensities of these reporter ions.[23]

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and biological pathways investigated using isotopic labeling.

cluster_silac SILAC Workflow cluster_itraq_tmt iTRAQ/TMT Workflow cluster_combine Downstream Analysis Cell Culture (Light) Cell Culture (Light) Treatment A Treatment A Cell Culture (Light)->Treatment A Treatment A->Combine Cells Cell Culture (Heavy) Cell Culture (Heavy) Treatment B Treatment B Cell Culture (Heavy)->Treatment B Treatment B->Combine Cells Combined Sample Combined Sample Combine Cells->Combined Sample Sample 1 Sample 1 Protein Extraction 1 Protein Extraction 1 Sample 1->Protein Extraction 1 Digestion 1 Digestion 1 Protein Extraction 1->Digestion 1 Labeling 1 Labeling 1 Digestion 1->Labeling 1 Labeling 1->Combine Peptides Sample 2 Sample 2 Protein Extraction 2 Protein Extraction 2 Sample 2->Protein Extraction 2 Digestion 2 Digestion 2 Protein Extraction 2->Digestion 2 Labeling 2 Labeling 2 Digestion 2->Labeling 2 Labeling 2->Combine Peptides Combine Peptides->Combined Sample LC-MS/MS Analysis LC-MS/MS Analysis Combined Sample->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Generalized experimental workflows for SILAC and iTRAQ/TMT quantitative proteomics.

EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Autophosphorylation recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates CellProliferation Cell Proliferation, Survival, Motility TranscriptionFactors->CellProliferation Regulates

Caption: Simplified EGF/EGFR signaling pathway, a common target for proteomic studies.

Glucose_U13C6 Glucose (U-13C6) G6P Glucose-6-P Glucose_U13C6->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP GAP F16BP->GAP DHAP->GAP Pyruvate Pyruvate GAP->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle

Caption: Simplified glycolysis pathway for metabolic flux analysis using 13C-labeled glucose.

Conclusion

Isotopic labeling techniques provide a powerful and accurate means for quantitative analysis in life sciences research. Metabolic labeling with SILAC offers exceptional accuracy for cell culture-based experiments, while chemical labeling with iTRAQ and TMT provides high-throughput capabilities for a broader range of sample types.[1][2] In contrast, label-free methods offer the greatest proteome coverage and are simpler in terms of sample preparation but require more sophisticated data analysis to manage higher variability.[6][8] The choice of method should be carefully considered based on the specific research question, the nature of the samples, and the available resources. The detailed protocols and comparative data presented in this guide aim to assist researchers in making informed decisions for their quantitative analytical studies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.